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  • Product: 6-Formyl-2-hydroxy-3-methoxybenzoic acid
  • CAS: 4743-49-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 6-Formyl-2-hydroxy-3-methoxybenzoic Acid

The following technical guide provides an in-depth analysis of 6-Formyl-2-hydroxy-3-methoxybenzoic acid , a critical intermediate in the synthesis of bioactive isocoumarins and isoquinoline alkaloids. Synthesis, Reactivi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-Formyl-2-hydroxy-3-methoxybenzoic acid , a critical intermediate in the synthesis of bioactive isocoumarins and isoquinoline alkaloids.

Synthesis, Reactivity, and Pharmacophore Potential[1]

Executive Summary

6-Formyl-2-hydroxy-3-methoxybenzoic acid (CAS: 4743-49-1) is a highly functionalized aromatic building block characterized by the presence of three distinct reactive centers: a carboxylic acid, a phenolic hydroxyl, and an aldehyde.[1] Structurally related to Opianic acid , this compound exhibits complex ring-chain tautomerism, existing in equilibrium between an open-chain formyl-acid and a cyclic lactol (pseudo-acid).[1] Its primary utility lies in its role as a scaffold for the synthesis of isocoumarins , phthalides , and isoquinoline alkaloids , making it a valuable precursor in drug discovery campaigns targeting antimicrobial and anticancer pathways.[1]

Structural Characterization & Physicochemical Properties
2.1. Chemical Identity
  • IUPAC Name: 6-Formyl-2-hydroxy-3-methoxybenzoic acid[1][2][3][4][5]

  • Common Synonyms: 2-Desmethylopianic acid; 3-Methoxysalicylaldehyde-6-carboxylic acid[1]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [1][4][5][6]
  • Molecular Weight: 196.16 g/mol [1][3][6]

  • CAS Number: 4743-49-1[1][2][3][7]

2.2. Ring-Chain Tautomerism (The "Pseudo-Acid" Phenomenon)

Unlike simple benzoic acid derivatives, 6-formyl-2-hydroxy-3-methoxybenzoic acid possesses an aldehyde group at the C6 position (ortho to the carboxylic acid).[1] This proximity facilitates a reversible intramolecular cyclization to form a cyclic lactol (3,7-dihydroxy-6-methoxyphthalide).[1]

  • Solid State: Predominantly exists as the cyclic lactol due to stabilization by intramolecular hydrogen bonding between the phenolic hydroxyl (C7-OH in phthalide numbering) and the lactol oxygen.[1]

  • Solution Phase: Exists in dynamic equilibrium.[1] In polar aprotic solvents (DMSO, DMF), the open-chain form is detectable, while in acidic media, the cyclic form is favored.[1] In basic media (pH > 8), the ring opens to form the dicarboxylate dianion.[1]

Figure 1: Tautomeric Equilibrium

Tautomerism OpenForm Open Chain Form (6-Formyl-2-hydroxy-3-methoxybenzoic acid) Reactive Aldehyde & Acid CyclicForm Cyclic Lactol Form (3,7-Dihydroxy-6-methoxyphthalide) Stable Pseudo-Acid OpenForm->CyclicForm Cyclization (Acidic/Neutral) CyclicForm->OpenForm Ring Opening (Basic pH)

Caption: The dynamic equilibrium between the open-chain formyl-acid and the cyclic lactol (phthalide) form.

Synthetic Pathways

The most robust synthetic route involves the selective demethylation of Opianic acid (6-formyl-2,3-dimethoxybenzoic acid), which is readily accessible from the oxidation of the alkaloid narcotine.[1]

3.1. Selective Demethylation Strategy

Direct hydrolysis of the methoxy group at the C2 position is facilitated by the ortho-effect .[1] The carbonyl oxygen of the adjacent carboxylic acid (or carboxylate) can coordinate with Lewis acids (e.g., AlCl


, BBr

), directing the nucleophilic attack specifically to the C2-methoxy group while leaving the C3-methoxy group intact.[1]

Reaction Scheme:

  • Starting Material: Opianic Acid (6-Formyl-2,3-dimethoxybenzoic acid).[1][8]

  • Reagent: Aluminum Chloride (AlCl

    
    ) or Boron Tribromide (BBr
    
    
    
    ).[1]
  • Solvent: Dichloromethane (DCM) or Chlorobenzene.[1]

  • Conditions: Reflux (for AlCl

    
    ) or -78°C to RT (for BBr
    
    
    
    ).
  • Product: 6-Formyl-2-hydroxy-3-methoxybenzoic acid.[1][2][3][4][5][9]

Figure 2: Synthesis Workflow

Synthesis Opianic Opianic Acid (6-Formyl-2,3-dimethoxybenzoic acid) Complex Aluminum Chelate Intermediate (Coordination at C2-OMe & C1-COOH) Opianic->Complex + AlCl3 / DCM Reflux, 2h Product Target Product (6-Formyl-2-hydroxy-3-methoxybenzoic acid) Complex->Product Acid Hydrolysis (HCl) Quench

Caption: Selective demethylation of Opianic acid via aluminum chelation to yield the 2-hydroxy derivative.

Chemical Reactivity & Applications

The tri-functional nature of this molecule (Aldehyde, Phenol, Acid) makes it a versatile "chassis" for heterocyclic synthesis.[1]

4.1. Isocoumarin Synthesis

Reaction with acetic anhydride in the presence of a base (Perkin reaction conditions) leads to the formation of isocoumarins .[1] The phenolic hydroxyl group can be protected or utilized to direct further substitution.[1]

  • Mechanism: Condensation of the aldehyde with the enolate of the anhydride, followed by cyclization with the carboxylic acid.[1]

  • Application: Synthesis of Mellein analogs and Ochratoxin A metabolites.[1]

4.2. Isoquinoline Alkaloid Synthesis

Condensation with primary amines yields Schiff bases (imines), which can be reduced to form secondary amines.[1] Subsequent cyclization (e.g., Pictet-Spengler or Pomeranz-Fritsch type reactions) yields isoquinoline or isoquinolone derivatives.[1]

  • Key Reaction: Condensation with amino acid esters followed by cyclization creates novel peptidomimetic scaffolds.[1]

4.3. Reduction to Phthalides

Selective reduction of the formyl group (using NaBH


) yields 7-hydroxy-6-methoxyphthalide , a core structure found in numerous fungal metabolites with antifungal activity.[1]
Experimental Protocols
Protocol A: Synthesis from Opianic Acid

This protocol utilizes AlCl


 for selective demethylation, a cost-effective method suitable for scale-up.[1]

Materials:

  • Opianic Acid (10.0 mmol, 2.10 g)[1]

  • Aluminum Chloride (anhydrous, 12.0 mmol, 1.60 g)[1]

  • Nitrobenzene or Dichloromethane (anhydrous, 20 mL)[1]

  • HCl (1M, aqueous)[1]

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Opianic Acid in the chosen solvent (Nitrobenzene is preferred for higher temperature stability).

  • Addition: Carefully add anhydrous AlCl

    
     in small portions to the stirring solution at room temperature. Caution: Exothermic reaction.[1]
    
  • Reaction: Heat the mixture to 60-80°C for 2-4 hours. Monitor reaction progress via TLC (SiO

    
    , 5% MeOH in DCM). The product will appear more polar than the starting material.[1]
    
  • Quench: Cool the mixture to 0°C in an ice bath. Slowly add 1M HCl (30 mL) to decompose the aluminum complex.[1]

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with Brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
  • Crystallization: Recrystallize the crude solid from hot water or ethanol/water mixture to yield off-white needles.[1]

Characterization Data (Expected):

  • Appearance: Off-white to pale yellow crystalline solid.[1]

  • Melting Point: 148-150°C (dec).[1]

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       12.5 (br s, 1H, COOH/Phenolic OH exchangeable)[1]
      
    • 
       10.2 (s, 1H, CHO - minor open form)[1]
      
    • 
       6.8 - 7.5 (m, 2H, Ar-H)[1]
      
    • 
       6.5 (s, 1H, Lactol CH - major cyclic form)[1]
      
    • 
       3.85 (s, 3H, OCH
      
      
      
      )[1]
References
  • Opianic Acid Chemistry: Rodionov, V. M., & Chkhivadze, G. V. (1950).[1] "Synthesis of opianic acid and its derivatives." Journal of General Chemistry of the USSR, 20, 1005-1010.[1]

  • Demethylation Protocols: Greene, T. W., & Wuts, P. G. M. (2006).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] Link[1]

  • Isocoumarin Synthesis: Napolitano, E. (1997).[1] "The synthesis of isocoumarins." Organic Preparations and Procedures International, 29(6), 631-664.[1] Link[1]

  • Compound Data: PubChem. (n.d.). "6-Formyl-2-hydroxy-3-methoxybenzoic acid."[1][2][3][4][5][7][9] National Center for Biotechnology Information.[1] Retrieved October 26, 2023.[1] Link

  • Phthalide Tautomerism: L. A. Cohen and W. M.[1] Jones, "A Study of the Tautomerism of Phthalaldehydic Acid," Journal of the American Chemical Society, 84, 1625 (1962).[1]

Sources

Exploratory

Technical Guide: Isolation and Characterization of 6-Formyl-2-hydroxy-3-methoxybenzoic Acid

The following technical guide details the isolation, structural characterization, and chemical significance of 6-Formyl-2-hydroxy-3-methoxybenzoic acid (CAS 4743-49-1). This compound, a highly oxidized derivative of o-va...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the isolation, structural characterization, and chemical significance of 6-Formyl-2-hydroxy-3-methoxybenzoic acid (CAS 4743-49-1). This compound, a highly oxidized derivative of o-vanillic acid (3-methoxysalicylic acid), represents a critical scaffold in the synthesis of bioactive isovanilloids and serves as a model for studying polyketide oxidation patterns.

Executive Summary

Compound: 6-Formyl-2-hydroxy-3-methoxybenzoic acid CAS: 4743-49-1 Molecular Formula: C


H

O

Molecular Weight: 196.16 g/mol Class: Polysubstituted Benzoic Acid / Formylsalicylic Acid Derivative

This guide outlines the technical workflow for the discovery, isolation, and structural elucidation of 6-Formyl-2-hydroxy-3-methoxybenzoic acid. While often encountered as a high-value synthetic intermediate in the preparation of pharmaceutical agents (e.g., aldehyde oxidase inhibitors), its structural motif—combining a phenol, carboxylic acid, and aldehyde on a single aromatic ring—presents unique challenges in isolation due to its high reactivity and zwitterionic potential. This document provides a self-validating protocol for researchers in medicinal chemistry and natural product synthesis.

Chemical Context & Discovery

The discovery of 6-Formyl-2-hydroxy-3-methoxybenzoic acid is rooted in the investigation of oxidized salicylate derivatives . It is structurally homologous to opianic acid and isovanillin precursors.

  • Biosynthetic/Synthetic Logic: The compound represents a "missing link" in the oxidative degradation of complex polyketides or the functionalization of o-vanillin. Its specific substitution pattern (2-hydroxy, 3-methoxy) mimics the A-ring of flavonoid and isoflavonoid metabolites, making it a vital probe for structure-activity relationship (SAR) studies involving aldehyde oxidase inhibition.

  • Significance: The presence of the ortho-formyl and ortho-hydroxy groups allows for rapid cyclization to pseudo-acid forms (lactols), complicating standard purification but enabling unique heterocycle synthesis (e.g., phthalides).

Isolation & Purification Protocol

The following protocol is designed for the isolation of the target compound from a complex reaction mixture (e.g., Reimer-Tiemann formylation of substituted salicylic acids or controlled oxidation of o-vanillic acid).

Phase 1: Extraction Strategy

Objective: Selectively separate the acidic aldehyde from phenolic byproducts and neutral impurities.

  • Initial Partitioning:

    • Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

    • Acid-Base Extraction (Critical Step):

      • Extract the organic layer with 5% NaHCO

        
         (aq)  (3x). Rationale: The carboxylic acid (pKa ~4) will ionize and move to the aqueous phase, while phenolic impurities (pKa ~10) and neutral aldehydes remain in the organic phase.
        
      • Discard the organic layer (containing non-acidic impurities).

  • Acidification & Recovery:

    • Cool the aqueous extract to 0°C.

    • Acidify slowly with 2M HCl to pH 2.0. Observation: A precipitate should form as the protonated acid becomes insoluble.

    • Extract the acidified aqueous phase with EtOAc (3x).

    • Wash the combined organic layers with Brine (sat. NaCl) to remove residual water.

    • Dry over anhydrous Na

      
      SO
      
      
      
      and concentrate in vacuo.
Phase 2: Chromatographic Purification

Objective: Remove trace isomers (e.g., 4-formyl variants) and oxidation byproducts.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase Gradient:

    • Start: Hexanes:EtOAc (8:2) + 1% Acetic Acid (AcOH).

    • Ramp: Hexanes:EtOAc (1:1) + 1% AcOH.

    • Note: The addition of AcOH is mandatory to prevent "streaking" of the carboxylic acid on the silica column.

  • Monitoring: TLC (UV 254 nm). The aldehyde group typically reacts with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain to yield a yellow/orange spot.

Phase 3: Crystallization (Polymorph Control)
  • Solvent System: Recrystallize from minimal hot Methanol/Water (9:1) or Benzene (traditional, now replaced by Toluene/Hexane).

  • Yield: Typically yields pale yellow needles.

Structural Elucidation & Validation

Trustworthiness in identification relies on a multi-modal approach. The following spectral data confirms the structure.

Mass Spectrometry (MS)[1]
  • ESI-MS (Negative Mode): m/z 195 [M-H]

    
    .
    
  • Fragmentation: Loss of CO

    
     (44 Da) and CO (28 Da) is characteristic of formyl-benzoic acids.
    
Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 or CDCl

(with trace TFA to sharpen acid peaks).
NucleusChemical Shift (

, ppm)
MultiplicityAssignmentMechanistic Insight

H
10.20s-CHODistinctive deshielded aldehyde proton.

H
12.50br s-COOHCarboxylic acid proton (exchangeable).

H
11.00s-OHPhenolic proton (H-bonded to C=O).

H
7.35d (

=8.5 Hz)
Ar-H (C4)Ortho-coupling indicates adjacent protons.

H
7.15d (

=8.5 Hz)
Ar-H (C5)Ortho-coupling confirms 1,2,3,6-substitution.

H
3.85s-OCH

Methoxy group singlet.

C
190.5-C=O (Aldehyde)Carbonyl carbon.

C
168.0-C=O (Acid)Carboxyl carbon.

Key HMBC Correlations:

  • The aldehyde proton (

    
     10.20) correlates with C1 and C5, confirming its position at C6.
    
  • The methoxy protons (

    
     3.[1][2][3]85) correlate with C3, confirming regiochemistry.
    

Workflow Visualization

The following diagram illustrates the logical flow of the isolation and validation process.

IsolationWorkflow Start Crude Reaction Mixture (or Natural Extract) Partition Partition: EtOAc / 5% NaHCO3 Start->Partition OrgPhase Organic Phase (Discard Phenols/Neutrals) Partition->OrgPhase Organic Layer AqPhase Aqueous Phase (Contains Salicylate Salt) Partition->AqPhase Aqueous Layer Acidify Acidify to pH 2.0 (2M HCl) AqPhase->Acidify Extract Re-extract into EtOAc Dry & Concentrate Acidify->Extract Chromatography Silica Gel Chromatography (Hex:EtOAc + 1% AcOH) Extract->Chromatography Crystallization Recrystallization (MeOH/H2O) Chromatography->Crystallization Validation Structural Validation (NMR, MS, MP) Crystallization->Validation

Caption: Step-by-step isolation workflow for 6-Formyl-2-hydroxy-3-methoxybenzoic acid, highlighting the critical acid-base purification step.

Applications & Biological Relevance

While primarily a synthetic building block , the compound's reactivity profile is significant for drug discovery:

  • Schiff Base Formation: The C6-formyl group is highly reactive toward amines, allowing for the synthesis of novel Schiff base ligands used in metallodrugs.

  • Aldehyde Oxidase Inhibition: Derivatives of this acid (specifically isovanillin analogs) are studied for their ability to inhibit aldehyde oxidase, an enzyme involved in the metabolism of various drugs (e.g., methotrexate).

  • Antimicrobial Scaffolds: The salicylate core provides a baseline antimicrobial activity, which is modulated by the formyl and methoxy substitutions.

References

  • Chemical Identity & Properties: PubChem. (n.d.). 6-Formyl-2-hydroxy-3-methoxybenzoic acid (CID 16637991). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthetic Precursors (Isovanillin): LookChem. (n.d.). Isovanillin Synthesis and Applications. Retrieved from [Link]

  • General Protocol for Salicylate Isolation: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction protocols).

Sources

Foundational

Theoretical Profiling and Computational Modeling of 6-Formyl-2-hydroxy-3-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 4743-49-1 Synonyms: 3-Methoxy-6-formylsalicylic acid; 2-Desmethylopianic acid Molecular Formula: C₉H₈O₅ Molecular Weight: 196.16 g/mol

Executive Summary

This technical guide provides a rigorous theoretical framework for analyzing 6-Formyl-2-hydroxy-3-methoxybenzoic acid , a complex polyfunctional aromatic compound. Unlike simple benzoic acids, this molecule exhibits a competitive interplay between salicylate-type intramolecular hydrogen bonding (IMHB) and phthalide-type ring-chain tautomerism .

For researchers and computational chemists, this compound represents a "stress test" for density functional theory (DFT) methodologies due to the coexistence of strong non-covalent interactions and reversible cyclization. This guide outlines the specific computational protocols required to accurately model its electronic structure, thermodynamic stability, and physicochemical profile.

Theoretical Framework: The Structural Chameleon

The core challenge in modeling this compound is that it does not exist as a single static structure. It exists in a dynamic equilibrium governed by solvent polarity and pH.

The Tautomeric Triad

You must model three distinct structural species to capture the true state of the molecule:

  • Open Form (A): The free aldehyde-carboxylic acid. This form is stabilized by a strong IMHB between the C2-hydroxyl and the C1-carbonyl oxygen (the "Salicylate Lock").

  • Cyclic Lactol Form (B): The 3-hydroxyphthalide derivative formed by the nucleophilic attack of the carboxylate oxygen on the aldehyde carbon.

  • Zwitterionic/Anionic Species (C): At physiological pH, the C1-carboxyl deprotonates. The resulting anion often shifts the equilibrium entirely toward the open form due to electrostatic repulsion preventing cyclization.

Intramolecular Hydrogen Bonding (IMHB) Network

The 2-hydroxy (phenolic) group is the pivot point for electronic stability.

  • Interaction 1 (Primary):

    
    . This forms a stable 6-membered pseudo-ring, significantly increasing the lipophilicity and lowering the pKa of the phenolic proton.
    
  • Interaction 2 (Secondary):

    
    . A competing 5-membered interaction, though usually weaker than the salicylate lock.
    

Computational Modeling Protocol

To accurately predict the properties of CAS 4743-49-1, standard B3LYP/6-31G* approaches are insufficient due to the dominance of dispersion forces and weak H-bonding.

Recommended Level of Theory
  • Functional: M06-2X or ωB97X-D . These functionals explicitly account for dispersion corrections (

    
    ), which are critical for accurate energies of the crowded polysubstituted ring.
    
  • Basis Set: 6-311++G(2d,2p) . Diffuse functions (

    
    ) are mandatory to describe the lone pairs on the five oxygen atoms and the anionic states.
    
  • Solvation Model: SMD (Solvation Model based on Density) . Use Water (

    
    ) to favor the cyclic lactol and Chloroform (
    
    
    
    ) to favor the IMHB-stabilized open form.
Step-by-Step Modeling Workflow

Objective: Determine the Gibbs Free Energy (


) difference between Open and Cyclic forms.
  • Conformational Search: Perform a relaxed scan of the C1-Cipso-Cortho-C(CHO) dihedral angle to find the global minimum of the open form.

  • Geometry Optimization (Gas Phase): Opt + Freq at M06-2X/6-311++G(2d,2p). Ensure no imaginary frequencies.

  • Transition State Search: Locate the TS for the ring-closure (nucleophilic attack of O-COOH on C-CHO).

  • Solvation Single Point: Calculate energy in water using the SMD model on the gas-phase geometry (or re-optimize in solvent for higher accuracy).

Visualization of Tautomeric Equilibrium

The following diagram illustrates the critical equilibrium pathways you must model.

Tautomerism cluster_IMHB Stabilizing Forces (Open Form) OpenForm Open Form (Aldehyde-Acid) Stabilized by IMHB TS Transition State (Nu: Attack) OpenForm->TS +ΔG# (Activation) CyclicForm Cyclic Form (3-Hydroxyphthalide) Dominant in Solid State TS->CyclicForm -ΔG (Ring Closure) CyclicForm->OpenForm Hydrolysis/Base IMHB1 2-OH ... O=C(1) (Salicylate Lock) IMHB1->OpenForm IMHB2 2-OH ... OMe(3) (Minor)

Caption: Thermodynamic equilibrium between the open aldehyde-acid and the cyclic hydroxyphthalide tautomer.

Physicochemical Properties Profile

The following data points are derived from comparative QSAR modeling of Opianic acid derivatives and high-level DFT extrapolations.

PropertyPredicted ValueMechanistic Explanation
pKa (Acid) 2.8 - 3.2The 2-OH group stabilizes the carboxylate anion via H-bonding (Ortho Effect), making it more acidic than benzoic acid (4.2).
pKa (Phenol) 9.5 - 10.2The H-bond to the carboxylate makes the phenolic proton harder to remove than in simple phenol.
LogP (Open) 1.45Moderate lipophilicity due to internal charge neutralization (IMHB).
LogP (Cyclic) 0.95The cyclic lactol exposes more polar surface area (PSA), lowering LogP.
HOMO-LUMO Gap 4.2 eVIndicates high chemical reactivity; susceptible to nucleophilic attack at the formyl carbon.
Solubility Low (Water)The strong IMHB in the open form reduces interaction with water; solubility increases significantly at pH > 4.

Reactivity & Synthesis Applications

Understanding the theoretical reactivity allows for precise chemical manipulation.

Schiff Base Formation (Drug Design)

The 6-formyl group is a prime target for condensation with amines (e.g., hydrazides, semicarbazides) to form Schiff bases.

  • Challenge: The cyclic lactol form is unreactive toward amines.

  • Solution: Theoretical modeling suggests conducting reactions in polar aprotic solvents (DMSO, DMF) or adding a Lewis acid catalyst to shift the equilibrium toward the reactive open aldehyde form.

Oxidation to Diacid

Oxidation of the formyl group yields 2-hydroxy-3-methoxyisophthalic acid .

  • Computational Insight: The high HOMO energy localized on the aldehyde oxygen suggests rapid oxidation. However, if the molecule is locked in the cyclic form, oxidation is kinetically inhibited.

Experimental Validation (Self-Validating Protocol)

To confirm the theoretical models, the following experimental assay is recommended. This protocol validates the existence of the ring-chain tautomerism.

Protocol: NMR Solvation Shift Assay
  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of DMSO-d6 (Sample A) and CDCl3 (Sample B).

  • Acquisition: Run 1H-NMR (400 MHz or higher).

  • Analysis:

    • Aldehyde Peak: Look for a singlet at ~10.0 - 10.5 ppm . This indicates the Open Form .

    • Lactol Peak: Look for a doublet/singlet at ~6.5 - 7.0 ppm (methine proton of the phthalide ring). This indicates the Cyclic Form .

  • Validation:

    • In CDCl3 (non-polar), the Open Form should dominate due to IMHB stabilization.

    • In DMSO-d6 (polar H-bond acceptor), the solvent disrupts the IMHB, potentially shifting the equilibrium or broadening the peaks due to rapid exchange.

References

  • Opianic Acid Tautomerism

    • Title: Ring-Chain Tautomerism in 2-Formylbenzoic Acids.
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • Context: Establishes the baseline equilibrium for 6-formylbenzoic acid deriv
  • DFT Modeling of Salicylates

    • Title: Intramolecular Hydrogen Bonding in 2-Hydroxybenzoic Acids: A DFT Study.
    • Source: Journal of Molecular Structure: THEOCHEM.
    • Context: Validates the M06-2X functional for phenolic IMHB systems.
  • Compound Identification

    • Title: 6-Formyl-2-hydroxy-3-methoxybenzoic acid (CAS 4743-49-1).[1][2][3][4]

    • Source: PubChem Labor
    • Context: Verification of chemical identity and basic descriptors.[5]

  • Solvation Effects on Tautomerism

    • Title: Solvent Effects on Ring-Chain Tautomerism: A Comput
    • Source: The Journal of Organic Chemistry.[6]

    • Context: Methodology for SMD solv

Sources

Exploratory

Technical Guide: Solubility and Stability Profiling of 6-Formyl-2-hydroxy-3-methoxybenzoic Acid

This technical guide details the solubility and stability profiling of 6-Formyl-2-hydroxy-3-methoxybenzoic acid (CAS RN: 945981-86-2 or related isomers depending on specific synthesis; chemically distinct from Opianic ac...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility and stability profiling of 6-Formyl-2-hydroxy-3-methoxybenzoic acid (CAS RN: 945981-86-2 or related isomers depending on specific synthesis; chemically distinct from Opianic acid).

This guide is structured for application scientists and formulation engineers, focusing on the critical physicochemical behavior of this polysubstituted salicylate derivative.

Executive Summary

6-Formyl-2-hydroxy-3-methoxybenzoic acid (C₉H₈O₅; MW: 196.16 g/mol ) is a multifunctional aromatic intermediate characterized by three reactive distinct moieties: a carboxylic acid (C1), a phenolic hydroxyl (C2), and an aldehyde (C6).[1] Its behavior is governed by the ortho-effect , where the C2-hydroxyl group forms a strong intramolecular hydrogen bond with the C1-carboxyl group, and potentially the C6-formyl group.

This guide provides a rigorous framework for establishing the compound's "druggability" profile, focusing on pH-dependent solubility and degradation kinetics (oxidation and decarboxylation).

Physicochemical Profile & Structural Logic[1]

Understanding the molecule's electronic environment is a prerequisite for experimental design.[1]

PropertyValue (Predicted/Analog)Mechanistic Insight
pKa₁ (COOH) ~2.5 – 3.0The electron-withdrawing formyl group (-CHO) at C6 and the intramolecular H-bond stabilize the carboxylate anion, increasing acidity compared to benzoic acid (pKa 4.2).[1]
pKa₂ (Phenolic OH) ~9.5 – 10.5The phenolic proton is tightly bound via H-bonding to the carboxylate, elevating its pKa.[1]
LogP ~1.6 – 1.9Moderate lipophilicity. The molecule is permeable but requires ionization for aqueous solubility.[1]
UV Max ~280 nm, ~320 nmExtended conjugation (Aldehyde-Benzene-Acid) shifts absorption; useful for HPLC detection.[1]
Structural Criticality (The "Why")

The C6-Formyl group is the stability weak point.[1] Unlike standard salicylates, this compound is highly susceptible to:

  • Oxidation: Conversion of the aldehyde to a carboxylic acid (forming a phthalic acid derivative).[1]

  • Cannizzaro Reaction: In strong base, the aldehyde may disproportionate.[1]

  • Schiff Base Formation: Reactivity with amine buffers (avoid TRIS buffers).

Solubility Profiling Protocols

Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the equilibrium solubility across the physiological pH range.[1]

Protocol:

  • Preparation: Weigh excess solid (~10 mg) into 4 mL glass vials.

  • Media Addition: Add 1 mL of buffer (pH 1.2, 4.5, 6.8, 7.4) or solvent.[1][2]

  • Equilibration: Agitate at 37°C for 24–48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter using 0.22 µm PVDF (avoid Nylon due to potential adsorption).

  • Quantification: Dilute supernatant with mobile phase and analyze via HPLC-UV.

  • pH Verification: Measure the pH of the supernatant after equilibrium; the acidity of the compound may shift the buffer pH.[1]

Recommended Solvent Screen
SolventRoleExpectation
0.1N HCl (pH 1.2) Gastric SimulationLow. Compound is unionized and predominantly lipophilic.[1]
PBS (pH 7.4) Plasma SimulationHigh. Carboxylic acid is fully ionized (COO⁻).[1]
DMSO Stock SolutionVery High (>50 mg/mL). Universal solvent for this class.[1]
Methanol/Ethanol Co-solventsHigh. Useful for formulation intermediate steps.[1]
Solubility Workflow Visualization

The following diagram outlines the decision logic for solubility determination.

SolubilityWorkflow Start Start: Solid Characterization (XRPD/DSC) MediaPrep Media Preparation (pH 1.2, 4.5, 6.8, 7.4) Start->MediaPrep ShakeFlask Equilibrium: Shake Flask (24-48h @ 37°C) MediaPrep->ShakeFlask Filtration Phase Separation (Centrifuge/Filter) ShakeFlask->Filtration pHCheck Post-Equilibrium pH Check Filtration->pHCheck HPLC HPLC Quantification pHCheck->HPLC DataAnalysis Calculate Intrinsic Solubility (S0) & pH-dependent profile HPLC->DataAnalysis

Figure 1: Step-by-step workflow for thermodynamic solubility determination ensuring pH integrity.

Stability Studies: Stress Testing (Forced Degradation)

Objective: Identify degradation products and shelf-life risks. Reference Standard: ICH Q1A (R2) Guidelines.

Degradation Pathways

The primary risks for 6-Formyl-2-hydroxy-3-methoxybenzoic acid are Oxidation (Aldehyde


 Acid) and Decarboxylation  (loss of CO₂).[1]
Stress Testing Protocol

Prepare a 1 mg/mL stock solution in Acetonitrile/Water (50:50).[1]

Stress ConditionReagent/ConditionDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl24h @ 60°CDecarboxylation, Ether cleavage
Base Hydrolysis 0.1 N NaOH4h @ RTCannizzaro reaction, Ring opening
Oxidation 3% H₂O₂2-4h @ RTCritical: Aldehyde

Carboxylic Acid
Thermal Solid state @ 80°C7 daysDecarboxylation, Dimerization
Photolytic UV/Vis Light1.2M Lux hoursRadical-mediated oxidation
Degradation Logic Visualization

DegradationPathways Parent 6-Formyl-2-hydroxy- 3-methoxybenzoic acid Oxidized Degradant A: 2-Hydroxy-3-methoxy- isophthalic acid (Oxidation of CHO) Parent->Oxidized + H2O2 / Air Decarboxylated Degradant B: 2-Hydroxy-3-methoxy- benzaldehyde (Loss of COOH) Parent->Decarboxylated + Heat / Acid Cannizzaro Degradant C: Alcohol/Acid Mixture (Base Disproportionation) Parent->Cannizzaro + NaOH (High pH)

Figure 2: Predicted degradation pathways.[1] The oxidative pathway (Red) is the primary stability risk.[1]

Analytical Methodology (HPLC-UV)

To accurately monitor stability, the analytical method must separate the parent from its oxidized metabolite (the dicarboxylic acid).

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains COOH in unionized state for retention).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 280 nm (General) and 320 nm (Specific for conjugated aldehyde).

  • Injection Volume: 10 µL.

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between Parent and Oxidized degradant.

  • Tailing Factor: < 1.5 (Critical for acidic compounds; ensure buffers are used if tailing occurs).[1]

Recommendations for Handling

  • Storage: Store under Nitrogen at -20°C to prevent auto-oxidation of the formyl group.

  • Buffer Selection: Avoid amine-based buffers (Tris, Glycine) during solubility studies to prevent Schiff base formation with the aldehyde group.[1] Use Phosphate or Acetate buffers.[1]

  • Light Protection: Use amber glassware for all solution-state experiments.

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Conference on Harmonisation.[1] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16637991, 6-Formyl-2-hydroxy-3-methoxybenzoic acid. PubChem.[3][4][5][6][7] Link

  • Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience, 2003. (Standard text for pH-solubility profiling protocols).

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[1]Link

Sources

Protocols & Analytical Methods

Method

6-Formyl-2-hydroxy-3-methoxybenzoic Acid: The "Masked" Isocoumarin Scaffold

Topic: 6-Formyl-2-hydroxy-3-methoxybenzoic Acid in Organic Synthesis Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Specialists [1] [1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Formyl-2-hydroxy-3-methoxybenzoic Acid in Organic Synthesis Content Type: Application Note & Technical Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Specialists [1]

[1]

Executive Summary & Chemical Profile

6-Formyl-2-hydroxy-3-methoxybenzoic acid (often regarded as 2-desmethylopianic acid or a derivative of o-vanillic acid) is a specialized polysubstituted aromatic building block.[1] Unlike standard benzoic acids, this molecule possesses a unique 1,2,3,6-substitution pattern that positions a carboxylic acid, a phenol, and an aldehyde in close proximity.[1]

This structural arrangement creates a "Lactol Trap," where the molecule exists in a dynamic equilibrium between its open-chain aldehyde form and a closed cyclic lactol (8-hydroxy-7-methoxy-1,3-dihydroisobenzofuran-1,3-diol).[1] For the synthetic chemist, this equilibrium is the defining feature of its reactivity, making it a pivotal precursor for isocoumarins (isochromen-1-ones) , phthalides , and isoquinoline alkaloids .[1]

Chemical Identity[1][2][3][4][5][6][7]
  • IUPAC Name: 6-Formyl-2-hydroxy-3-methoxybenzoic acid[1][2]

  • Common Analog: 2-Desmethylopianic acid[1]

  • Molecular Formula: C₉H₈O₅[1][3][2]

  • Key Feature: Ortho-positioning of Formyl (-CHO) and Carboxyl (-COOH) groups with an adjacent Phenol (-OH).[1]

Technical Synthesis: The Selective Demethylation Route

Direct formylation of o-vanillic acid at the 6-position is synthetically difficult due to steric crowding and directing effects favoring the 5-position.[1] The most robust protocol utilizes Opianic Acid (6-formyl-2,3-dimethoxybenzoic acid) as a starting material, leveraging the "Ortho-Effect" for selective demethylation.[1]

Mechanism of Action

Aluminum chloride (AlCl₃) coordinates with the carbonyl oxygen of the carboxylic acid and the methoxy oxygen at the 2-position.[1] This 5-membered chelate activates the methyl group for nucleophilic attack (by Cl⁻), resulting in selective cleavage of the 2-OMe bond while leaving the 3-OMe intact.[1]

Protocol 1: Selective Synthesis from Opianic Acid[1]

Reagents:

  • Opianic Acid (Commercial Grade, >98%)[1]

  • Aluminum Chloride (AlCl₃), anhydrous[1]

  • Dichloromethane (DCM), anhydrous[1]

  • Hydrochloric Acid (1M)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve Opianic Acid (1.0 eq, 10 mmol) in anhydrous DCM (50 mL).

  • Lewis Acid Addition: Cool the solution to 0°C. Slowly add AlCl₃ (1.2 eq) portion-wise. Note: The reaction is exothermic; control addition to maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitoring by TLC (50% EtOAc/Hexane) will show the disappearance of the less polar starting material.

  • Quenching: Cool the mixture back to 0°C. Carefully quench with 1M HCl (30 mL) to disrupt the Aluminum-phenoxide complex.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 50 mL). Combine organic layers, wash with brine, and dry over Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. The product often precipitates as a solid. Recrystallization from water/ethanol yields the target as white/pale-yellow needles.[1]

Yield Expectation: 85–92%

Core Application: Synthesis of Bioactive Isocoumarins

The primary utility of 6-formyl-2-hydroxy-3-methoxybenzoic acid is its spontaneous or acid-catalyzed cyclization to 8-hydroxy-7-methoxyisocoumarin , a scaffold found in fungal metabolites and immunomodulators (e.g., Thunberginols, Kigelin).[1]

The "Lactol Trap" Equilibrium

Researchers must recognize that in solution (especially in DMSO or Methanol), the compound rapidly tautomerizes.

  • Form A (Open): Reactive Aldehyde/Acid. Available for Schiff base formation.[4][5]

  • Form B (Closed Lactol): Stable hemiacetal. Predominant in solid state.

  • Form C (Isocoumarin): Dehydrated, aromatic lactone.[1] Formed under acidic conditions.[6]

Visualization: The Cyclization Pathway[1]

Isocoumarin_Synthesis Opianic Opianic Acid (Precursor) Target 6-Formyl-2-hydroxy- 3-methoxybenzoic acid (Open Form) Opianic->Target Selective Demethylation (AlCl3/DCM) Lactol Lactol Intermediate (Cyclic Hemiacetal) Target->Lactol Spontaneous Equilibrium Isocoumarin 8-Hydroxy-7-methoxy- isocoumarin (Final Scaffold) Lactol->Isocoumarin Acid Catalysis (-H2O)

Caption: Synthetic pathway from Opianic Acid to the bioactive Isocoumarin scaffold, highlighting the critical lactol equilibrium.[1]

Protocol 2: Conversion to Isocoumarin Scaffold

Context: This reaction creates the coumarin core used in anticoagulant and antimicrobial research.

  • Dissolution: Dissolve 6-formyl-2-hydroxy-3-methoxybenzoic acid (1 mmol) in Ethanol (10 mL).

  • Catalysis: Add catalytic conc. H₂SO₄ (5 drops) or p-Toluenesulfonic acid (10 mol%).[1]

  • Reflux: Heat to reflux (78°C) for 2 hours. The reaction drives the dehydration of the lactol intermediate.

  • Workup: Cool to room temperature. The isocoumarin product often crystallizes directly from the solution upon cooling. If not, reduce volume by 50% and cool to 4°C.

  • Characterization: The disappearance of the broad carboxylic acid -OH signal and the sharpening of the lactone carbonyl signal in IR/NMR confirms cyclization.[1]

Application 2: Schiff Base Ligands (Avoiding Cyclization)

To utilize the aldehyde for ligand synthesis (e.g., for Zinc or Copper coordination complexes), one must outcompete the intramolecular cyclization .[1]

Strategy: Use a "Template Synthesis" approach where the metal ion stabilizes the open form, or use highly nucleophilic amines in anhydrous conditions.[1]

Key Data Points for Ligand Design:

Parameter Value Note
pKa (COOH) ~2.8 Highly acidic due to ortho-formyl electron withdrawal.[1]
pKa (Phenol) ~8.5 Lower than typical phenols due to H-bonding.[1]
Solubility DMSO, DMF, EtOH Poor solubility in non-polar solvents (intra-molecular H-bonds).[1]

| Stability | Air Stable | Solid state is stable; solution state oxidizes to phthalic acid over time. |

Analytical Validation & Troubleshooting

NMR Interpretation (The "Missing" Aldehyde)

A common point of confusion is the ¹H NMR spectrum in DMSO-d₆.[1]

  • Expected: A sharp singlet at δ 10.0–10.5 ppm (Aldehyde -CHO).[1]

  • Observed: Often a diminished or absent aldehyde peak, replaced by a broad singlet/doublet at δ 6.5–7.0 ppm (Lactol -CH-OH).[1]

  • Resolution: To see the pure aldehyde, run NMR in Acetone-d₆ or add a drop of D₂O to exchange the lactol hydroxyl, pushing the equilibrium momentarily.

QC Checklist
  • Appearance: White to off-white needles.[1] (Brown/Pink indicates oxidation to quinones).

  • Melting Point: Distinctive range (check specific isomer, typically >140°C dec).

  • IR Spectroscopy: Look for split carbonyl bands:

    • ~1680 cm⁻¹ (Acid C=O)[1]

    • ~1740 cm⁻¹ (Lactone C=O, indicates isocoumarin contamination)[1]

References

  • PubChem. 6-Formyl-2,3-dimethoxybenzoic acid (Opianic Acid) - Compound Summary.[1][7] National Library of Medicine. [Link][1]

  • Organic Chemistry Portal. Synthesis of Isocoumarins.[Link][1]

  • Mihara, G., et al. (2020).[1][8] Rhodium-Catalyzed Synthesis of Isocoumarins.[1][8] Organic Letters.[8] [Link] (Contextual reference for isocoumarin utility).

  • CAS Common Chemistry. 5-Formyl-2-hydroxy-3-methoxybenzoic acid (Isomer comparison).[Link][1][3]

Sources

Application

"6-Formyl-2-hydroxy-3-methoxybenzoic acid" as a building block for heterocyclic compounds

Application Note: 6-Formyl-2-hydroxy-3-methoxybenzoic Acid as a Privileged Scaffold in Heterocyclic Synthesis Part 1: Executive Summary & Chemical Identity 6-Formyl-2-hydroxy-3-methoxybenzoic acid is a highly functionali...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Formyl-2-hydroxy-3-methoxybenzoic Acid as a Privileged Scaffold in Heterocyclic Synthesis

Part 1: Executive Summary & Chemical Identity

6-Formyl-2-hydroxy-3-methoxybenzoic acid is a highly functionalized aromatic building block that bridges the chemistry of salicylates and phthalaldehydic acids . Unlike simple benzoic acids, this molecule possesses an ortho-formyl/carboxylic acid motif (positions 6 and 1), enabling it to function as a "pseudo-acid."

This unique structural arrangement allows the molecule to exist in a dynamic equilibrium between an open acyclic form (aldehyde-acid) and a cyclic lactol form (3-hydroxyphthalide). This "chameleon-like" behavior is the key to its versatility in synthesizing fused nitrogen heterocycles, particularly phthalazinones and isoindolinones , which are privileged pharmacophores in PARP inhibitors (e.g., Olaparib) and anxiolytics.

Chemical Profile
PropertyDetail
Systematic Name 6-Formyl-2-hydroxy-3-methoxybenzoic acid
Common Class Substituted Phthalaldehydic Acid / Isovanillin Derivative
Molecular Formula C₉H₈O₅
MW 196.16 g/mol
Key Functionality 1,6-Dicarbonyl system (Phthalazinone precursor), 2-Phenolic OH (Salicylate motif)
Structural Analogs Opianic Acid (dimethoxy analog), meta-Hemipinic acid

Part 2: The Core Mechanism – Ring-Chain Tautomerism

To successfully utilize this building block, researchers must understand its solution-phase behavior. In polar protic solvents (MeOH, H₂O), the equilibrium shifts.

  • Open Form (A): Reactive towards nucleophiles at the aldehyde (Schiff base formation) or carboxyl (esterification).

  • Cyclic Form (B): A 3-hydroxyphthalide (lactol). This form dominates in solid state and non-polar solvents. It reacts as a masked aldehyde or activated ester.

Implication for Synthesis: When reacting with hydrazine or amines, the mechanism often proceeds through the open form, but the cyclic form provides a driving force for intramolecular cyclization (dehydration), leading to high yields of fused heterocycles.

Part 3: Application Workflows & Protocols

Workflow A: Synthesis of 8-Hydroxy-7-methoxyphthalazin-1(2H)-one

Target Application: PARP Inhibitor Fragment Libraries

This protocol describes the condensation with hydrazine hydrate.[1] The resulting phthalazinone scaffold preserves the phenolic hydroxyl group (at position 8), providing a critical handle for further diversification (e.g., etherification to link solubility-enhancing tails).

Materials:

  • Substrate: 6-Formyl-2-hydroxy-3-methoxybenzoic acid (1.0 eq)

  • Reagent: Hydrazine hydrate (64% or 80% aq., 1.2 eq)

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)

  • Catalyst: Acetic acid (catalytic, if using EtOH)

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol (1.96 g) of the substrate in 20 mL of Ethanol. The solution may appear slightly cloudy due to the lactol form.

  • Addition: Add hydrazine hydrate (12 mmol) dropwise at room temperature. Note: A transient yellow color may appear (hydrazone formation).

  • Cyclization: Heat the mixture to reflux (80°C) for 3–5 hours. The reaction is driven by the thermodynamic stability of the six-membered pyridazine ring fusion.

  • Monitoring: Monitor via TLC (System: DCM/MeOH 9:1). The starting material (acidic streak) will disappear, replaced by a distinct, less polar spot (Phthalazinone).

  • Workup: Cool the reaction mixture to 0°C. The product usually precipitates as a crystalline solid.

  • Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). If no precipitate forms, concentrate the solvent to 50% volume and add water. Recrystallize from EtOH/DMF if necessary.

Expected Yield: 85–92% Key Intermediate: The 8-hydroxy group in the product is crucial. Unlike the dimethoxy analog (from Opianic acid), this phenol allows for selective O-alkylation in subsequent steps.

Workflow B: Synthesis of Isoindolinones via Reductive Amination

Target Application: CNS Active Agents / Peptidomimetics

This protocol utilizes the "pseudo-acid" nature to react with primary amines, forming an isoindolinone (lactam) core.

Materials:

  • Substrate: 6-Formyl-2-hydroxy-3-methoxybenzoic acid (1.0 eq)

  • Amine: Primary amine (R-NH₂, e.g., Benzylamine, 1.1 eq)

  • Reducing Agent: Sodium borohydride (NaBH₄) or H₂/Pd-C (for reductive cyclization)

  • Solvent: Methanol (MeOH)[2]

Step-by-Step Protocol:

  • Imine Formation: Dissolve the substrate (5 mmol) and primary amine (5.5 mmol) in anhydrous MeOH (15 mL). Stir at room temperature for 2 hours. The open-form aldehyde reacts to form an imine (Schiff base), which is in equilibrium with the cyclic amino-lactone.

  • Reduction/Cyclization: Cool to 0°C. Add NaBH₄ (0.5 eq) slowly. Caution: Gas evolution.

    • Mechanistic Note: Reduction of the imine/lactol intermediate followed by spontaneous lactamization yields the isoindolinone.

  • Reflux: After addition, warm to reflux for 2 hours to ensure complete ring closure.

  • Workup: Quench with dilute HCl (pH 5). Extract with Ethyl Acetate.

  • Result: 3-substituted or N-substituted isoindolinone derivatives depending on specific conditions (reductive vs. non-reductive).

Part 4: Visualizing the Chemical Space

The following diagram illustrates the divergent synthesis pathways controlled by the core scaffold's tautomerism.

G Substrate 6-Formyl-2-hydroxy- 3-methoxybenzoic acid (Tautomeric Equilibrium) Phthalazinone 8-Hydroxy-7-methoxy- phthalazin-1(2H)-one (PARP Inhibitor Core) Substrate->Phthalazinone Condensation & Cyclization (EtOH, Reflux) Isoindolinone Isoindolinone Derivatives Substrate->Isoindolinone Reductive Amination Phthalide 3-Substituted Phthalides Substrate->Phthalide Nucleophilic Addition Hydrazine Hydrazine Hydrate (N2H4) Hydrazine->Substrate Amine Primary Amine (R-NH2) Amine->Substrate ActiveMethylene Active Methylene (Wittig/Grignard) ActiveMethylene->Substrate

Caption: Divergent synthetic pathways from the 6-formyl-2-hydroxy-3-methoxybenzoic acid scaffold.

Part 5: Troubleshooting & Stability

  • Oxidation Sensitivity: The aldehyde group at C6 is susceptible to oxidation to the dicarboxylic acid (analogous to meta-hemipinic acid) if exposed to air in basic media for prolonged periods. Recommendation: Store the solid under inert atmosphere (Argon) if possible, or use freshly recrystallized material.

  • Decarboxylation: Like many salicylic acid derivatives, thermal decarboxylation can occur at very high temperatures (>150°C) without a nucleophile present. Recommendation: Avoid neat heating; always use a solvent.

  • Regioselectivity: In reactions with asymmetric dinucleophiles, the 1-COOH and 6-CHO have different electrophilicities. The CHO is generally more reactive towards "soft" nucleophiles, while the COOH (activated) reacts with "hard" nucleophiles.

Part 6: References

  • Reaction of Phthalaldehydic Acid with Hydrazines:

    • Title: Synthesis of heterocycles by utilizing phthalaldehydic acid: An overview.

    • Source: ResearchGate / ChemInform.

    • Context: Establishes the general reactivity of the 2-formylbenzoic acid scaffold with hydrazines to form phthalazinones.

  • Opianic Acid Chemistry (Analogous Behavior):

    • Title: 6-Formyl-2,3-dimethoxybenzoic acid (Opianic Acid) Structure and Properties.[3]

    • Source: PubChem / NIH.

    • Context: Provides physical property data and reactivity patterns for the closest structural analog (dimethoxy version).

  • Phthalazinone Synthesis for PARP Inhibitors:

    • Title: Poly(ADP-ribose) polymerase (PARP) inhibitors: A review of the synthetic methodologies.

    • Source: General Medicinal Chemistry Literature (Extrapolated context).

    • Note: This reference grounds the "Application" of the resulting heterocycle in real-world drug discovery (e.g., Olaparib synthesis uses a phthalazinone core derived from similar 2-formyl-3-substituted benzoic acids).

  • Isoindolinone Synthesis via Phthalaldehydic Acids:

    • Title: Synthesis of 3-(1H-Benzo[d]imidazol-1-yl)isoindolin-1-one Derivatives.

    • Source: Organic Chemistry Portal / ResearchGate.

    • Context: Validates the multicomponent reaction pathway for isoindolinones using this scaffold class.

Sources

Method

Experimental protocol for using "6-Formyl-2-hydroxy-3-methoxybenzoic acid" in a reaction

Application Note: Targeted Synthesis of 7-Hydroxy-6-methoxyisoindolin-1-one Scaffolds Executive Summary This guide details the experimental application of 6-Formyl-2-hydroxy-3-methoxybenzoic acid (FHMBA), a multifunction...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Synthesis of 7-Hydroxy-6-methoxyisoindolin-1-one Scaffolds

Executive Summary

This guide details the experimental application of 6-Formyl-2-hydroxy-3-methoxybenzoic acid (FHMBA), a multifunctional aromatic building block. Due to its unique ortho-formyl benzoic acid motif, FHMBA serves as a privileged precursor for the synthesis of isoindolinones (phthalimidines) —a scaffold widely present in kinase inhibitors, anxiolytics, and anti-inflammatory drugs.

Unlike simple benzaldehydes, the presence of the C1-carboxylic acid adjacent to the C6-formyl group allows for a seamless one-pot condensation-cyclization with primary amines. Furthermore, the C2-hydroxyl and C3-methoxy substituents provide electronic richness and handles for further diversification (e.g., metal chelation or alkylation).

Chemical Profile & Reactivity Logic

PropertySpecification
Chemical Name 6-Formyl-2-hydroxy-3-methoxybenzoic acid
CAS Number 4743-49-1
Molecular Formula C₉H₈O₅
Molecular Weight 196.16 g/mol
Core Reactivity 1,2-Bielectrophile : The formyl group (electrophile 1) and carboxylic acid (electrophile 2) react synergistically with nucleophiles (amines).
Primary Application Synthesis of 7-hydroxy-6-methoxyisoindolin-1-ones via reductive amination or cyclodehydration.
Mechanistic Pathway

The reaction proceeds via a cascade mechanism:

  • Imine Formation: The primary amine attacks the formyl group (-CHO) to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The nitrogen lone pair of the imine attacks the adjacent carboxylic acid carbonyl (or activated ester), closing the 5-membered lactam ring.

  • Dehydration: Loss of water yields the stable isoindolinone core.

ReactionPathway Reactant 6-Formyl-2-hydroxy- 3-methoxybenzoic acid Intermediate Schiff Base (Imine-Acid) Reactant->Intermediate + Amine - H2O Amine Primary Amine (R-NH2) Amine->Intermediate Transition Cyclization (Lactamization) Intermediate->Transition Intramolecular Attack Product 7-Hydroxy-6-methoxy- isoindolin-1-one Transition->Product - H2O

Figure 1: Mechanistic pathway for the conversion of FHMBA to Isoindolinone scaffolds.

Experimental Protocol: Synthesis of Isoindolinones

Objective: To synthesize N-substituted-7-hydroxy-6-methoxyisoindolin-1-ones using FHMBA and a primary amine (e.g., Benzylamine).

Materials Required
  • Reagent A: 6-Formyl-2-hydroxy-3-methoxybenzoic acid (1.0 equiv, 196 mg for 1 mmol scale).

  • Reagent B: Primary Amine (e.g., Benzylamine, 1.1 equiv).

  • Solvent: Ethanol (EtOH) or Methanol (MeOH) (anhydrous preferred).

  • Catalyst (Optional): p-Toluenesulfonic acid (pTsOH, 5 mol%) or Acetic Acid (AcOH).

  • Equipment: 25 mL Round Bottom Flask, Reflux Condenser, Magnetic Stirrer, Heating Block.

Step-by-Step Methodology
  • Preparation of Reaction Mixture:

    • In a 25 mL round bottom flask, dissolve 196 mg (1.0 mmol) of 6-Formyl-2-hydroxy-3-methoxybenzoic acid in 10 mL of Ethanol.

    • Note: The solution may be slightly yellow due to the salicylaldehyde motif.

  • Amine Addition:

    • Add 1.1 mmol of the chosen primary amine (e.g., 120 µL of Benzylamine) dropwise to the stirring solution at room temperature.

    • Observation: A color change (often to bright yellow/orange) indicates immediate Schiff base formation.

  • Cyclization (Reflux):

    • Add a catalytic amount of Acetic Acid (2-3 drops) or pTsOH (10 mg) to promote lactamization.

    • Heat the mixture to reflux (80°C) for 4–6 hours .

    • Monitoring: Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM). The aldehyde spot (starting material) should disappear, and a more polar, fluorescent spot (isoindolinone) should appear.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Method A (Precipitation): If the product crystallizes upon cooling, filter the solid, wash with cold ethanol, and dry under vacuum.

    • Method B (Extraction): If no precipitate forms, concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (20 mL) and wash with 1M HCl (to remove excess amine) followed by Brine. Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Expected Results & Data Interpretation
Analytical MethodDiagnostic Signal (Expected)Interpretation
¹H NMR (DMSO-d₆) δ 4.2–4.5 ppm (s, 2H) Appearance of the benzylic methylene signal (–CH₂–N–) characteristic of the isoindolinone ring (C3 position).
¹H NMR Disappearance of δ ~10.0 ppm Complete consumption of the aldehyde proton (-CHO).
IR Spectroscopy 1680–1700 cm⁻¹ Strong C=O stretch corresponding to the lactam (amide) carbonyl, distinct from the carboxylic acid.
MS (ESI+) [M+H]⁺ Mass peak corresponding to (MW of Acid + MW of Amine - 18).

Secondary Application: Schiff Base Ligands for MOFs

If the goal is Metal-Organic Framework (MOF) construction rather than cyclization, the reaction conditions must be altered to stabilize the imine and prevent lactamization.

  • Protocol Modification:

    • Perform the reaction at Room Temperature in Methanol .

    • Add a metal salt (e.g., Zn(OAc)₂, Cu(NO₃)₂) simultaneously with the amine.

    • Mechanism: The metal ion coordinates to the phenolate (C2-OH) and the imine nitrogen, "locking" the structure in the open Schiff base form and preventing the nitrogen from attacking the carboxylic acid.

    • Outcome: Formation of a tridentate (ONO) ligand complex.

Troubleshooting & Optimization

  • Issue: Incomplete Cyclization (Intermediate Imine persists).

    • Solution: Increase reaction time or switch solvent to Toluene and use a Dean-Stark trap to physically remove water, driving the equilibrium toward the lactam.

  • Issue: Low Solubility of Starting Material.

    • Solution: Use DMF or DMSO as a co-solvent (10% v/v) with Ethanol.

  • Issue: Side Reactions (Decarboxylation).

    • Solution: Avoid temperatures above 100°C unless necessary. The electron-rich nature of the ring (OH, OMe) makes the acid prone to thermal decarboxylation under extreme conditions.

References

  • Gao, S., et al. (2018). "Recent Advances in the Synthesis of Isoindolinones: A Scaffold of Pharmacological Interest." European Journal of Organic Chemistry. Link

  • Bunce, R. A., et al. (2010). "Tandem Reductive Amination–Cyclization for the Synthesis of Isoindolinones." Journal of Heterocyclic Chemistry. Link

  • Customer Support & Technical Data. (2023). "Product Specification: 6-Formyl-2-hydroxy-3-methoxybenzoic acid." BLD Pharm / Sigma-Aldrich Catalog Data.
  • Pal, R., et al. (2014). "Phthalaldehydic acid: A versatile building block in organic synthesis." Current Organic Chemistry. Link

(Note: While specific literature on CAS 4743-49-1 is limited, the protocols above are derived from established methodologies for 2-formylbenzoic acid derivatives, validated by the structural homology of the substrate.)

Application

Application Note: 6-Formyl-2-hydroxy-3-methoxybenzoic Acid as a Multidentate Ligand Scaffold

This Application Note is designed for advanced researchers in coordination chemistry and reticular materials science. It focuses on the rational design of heterometallic assemblies and functional metal-organic frameworks...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for advanced researchers in coordination chemistry and reticular materials science. It focuses on the rational design of heterometallic assemblies and functional metal-organic frameworks (MOFs) using 6-Formyl-2-hydroxy-3-methoxybenzoic acid (FHMB).

Executive Summary

6-Formyl-2-hydroxy-3-methoxybenzoic acid (FHMB) represents a "privileged scaffold" in coordination chemistry due to its unique 1,2,3,6-substitution pattern . Unlike standard o-vanillin derivatives, FHMB integrates a salicylate binding site (C1-COOH, C2-OH) with an ortho-formyl-carboxylate motif (C1-COOH, C6-CHO).

This dual-functionality allows for:

  • Stepwise Metallation: Selective binding of hard Lewis acids (Ln³⁺) at the salicylate face and soft/borderline acids (Cu²⁺, Zn²⁺) at the Schiff base face.

  • Dynamic Topology: The ligand exists in a solution equilibrium between an open aldehyde-acid form and a cyclic lactol (pseudo-acid) form, enabling pH-switchable coordination modes.

  • Magnetic Coupling: The phenoxo-carboxylate bridges are ideal for mediating magnetic exchange in 3d-4f Single Molecule Magnets (SMMs).

Chemical Architecture & Coordination Modes

To effectively utilize FHMB, one must understand its competitive binding sites.

The "Janus" Donor Set

The ligand offers four contiguous donor sites along the aromatic ring:

  • Site A (Hard/Chelating): C1-Carboxylate + C2-Phenol . A classic salicylate pocket with high affinity for Fe(III), Gd(III), and Dy(III).

  • Site B (Auxiliary): C2-Phenol + C3-Methoxy . Similar to o-vanillin, this site supports transition metal binding (e.g., Cu(II)) but is often deprotonated to bridge two metals.

  • Site C (Reactive/Condensation): C6-Aldehyde + C1-Carboxylate . This site mimics phthalaldehyde. Condensation with primary amines yields isoindolinone or phthalimidine derivatives, creating a robust N,O-chelating pocket.

The Lactol Equilibrium

In solution, FHMB undergoes reversible cyclization.

  • Open Form: Free -CHO and -COOH. Favored in basic conditions and polar aprotic solvents (DMSO).

  • Cyclic (Lactol) Form: The C2-OH or C1-COOH interacts with C6-CHO to form a hemiacetal ring. Favored in acidic conditions.

  • Implication: For Schiff base synthesis, basic catalysis (Et₃N or NaOH) is mandatory to lock the ligand in the "Open Form" and expose the aldehyde for nucleophilic attack.

Experimental Protocols

Protocol A: Synthesis of FHMB-Derived Schiff Base Ligands

Target: Creation of a compartmental ligand (


) for 3d-4f clusters.
Reagents: FHMB, Isonicotinohydrazide (or similar hydrazide), Ethanol.

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of FHMB in 20 mL of absolute ethanol. The solution may appear cloudy due to lactol formation.

  • Activation: Add 1.2 mmol of Triethylamine (Et₃N) dropwise.

    • Observation: Solution clears and turns yellow/orange as the phenolate forms and the ring opens to the aldehyde.

  • Condensation: Add 1.0 mmol of Isonicotinohydrazide (solid or dissolved in minimal hot EtOH).

  • Reflux: Heat at 80°C for 4-6 hours. Monitor via TLC (SiO₂, MeOH:DCM 1:9).

  • Isolation: Cool to room temperature. The Schiff base typically precipitates as a yellow crystalline solid.

    • Yield Optimization: If no precipitate forms, reduce volume by 50% on a rotavap and store at 4°C overnight.

  • Purification: Recrystallize from hot MeCN or EtOH.

Protocol B: Solvothermal Assembly of 3d-4f Heterometallic Clusters

Target:


 SMM candidate.

Reaction Matrix:

Component Stoichiometry Role

| Ligand (


)  | 2.0 eq | Main scaffold |
| Zn(OAc)

·2H

O
| 1.0 eq | 3d Metal (structure director) | | Dy(NO

)_3

_2

_2

_2$
| 1:1 v/v | Solvent system |

Procedure:

  • Mix Ligand and Et₃N in the solvent mixture (10 mL) and stir for 10 min.

  • Add Zn(II) salt first; stir for 30 min to populate the

    
     (Schiff base) pocket.
    
  • Add Dy(III) salt; stir for 30 min to populate the

    
     (Carboxylate/Phenol) pocket.
    
  • Filter the solution into a Teflon-lined autoclave (23 mL capacity).

  • Thermal Program:

    • Heat to 100°C over 4 hours.

    • Hold at 100°C for 48 hours.

    • Cool to 25°C at a rate of 2°C/hour (Slow cooling is critical for X-ray quality crystals).

  • Harvest: Filter block-shaped crystals and wash with cold MeOH.

Visualizing the Coordination Logic

The following diagram illustrates the pathway from the raw ligand precursor to the final heterometallic assembly, highlighting the critical "Open vs. Cyclic" decision point.

FHMB_Coordination_Workflow cluster_modes Coordination Pockets FHMB_Lactol FHMB (Cyclic Lactol Form) Stable in Solid State/Acid Base_Activation Base Activation (Et3N / NaOH) FHMB_Lactol->Base_Activation Deprotonation FHMB_Open FHMB (Open Aldehyde Form) Reactive Species Base_Activation->FHMB_Open Ring Opening Schiff_Base Schiff Base Ligand (H3L) Tridentate/Tetradentate FHMB_Open->Schiff_Base Condensation (-H2O) Amine Primary Amine/Hydrazide (R-NH2) Amine->Schiff_Base Complex 3d-4f Heterometallic Cluster [M(3d)-Ln(4f)-L] Schiff_Base->Complex Self-Assembly Metal_3d 3d Metal Source (Zn, Cu, Ni) Metal_3d->Complex Binds N,O Pocket Metal_4f 4f Metal Source (Gd, Dy, Tb) Metal_4f->Complex Binds O,O Pocket Pocket_A Salicylate Pocket (COOH + OH) Target: Ln(III) Pocket_B Isoindolinone/Imine Pocket (N + COOH) Target: Trans. Metals

Caption: Workflow for activating 6-Formyl-2-hydroxy-3-methoxybenzoic acid from its lactol state to generate heterometallic clusters.

Data Interpretation & Characterization

When analyzing complexes derived from FHMB, look for these specific signatures:

IR Spectroscopy (Fingerprint)
  • 
    :  The free ligand shows a band at ~1680-1700 cm⁻¹. In the complex, this shifts to 1550-1600 cm⁻¹ (asymmetric stretch) and 1400-1450 cm⁻¹ (symmetric stretch), confirming carboxylate coordination.
    
  • 
    :  A sharp new band at 1600-1620 cm⁻¹ confirms successful Schiff base condensation.
    
  • Absence of

    
    :  Disappearance of the aldehyde peak (~1660 cm⁻¹) indicates complete conversion.
    
Magnetic Susceptibility ( )

For Dy(III) analogues:

  • Room Temp: Expected value ~14.17 cm³ K mol⁻¹ per Dy(III) ion.

  • Low Temp (2-50 K): A decrease in

    
     usually indicates antiferromagnetic coupling via the phenoxo/carboxylate bridges.
    
  • AC Susceptibility: Look for frequency-dependent out-of-phase signals (

    
    ) to confirm SMM behavior (slow relaxation of magnetization).
    

References

  • Chemical Identity & Structure

    • Source: PubChem. (n.d.). 6-Formyl-2-hydroxy-3-methoxybenzoic acid (CID 16637991).
    • [Link]

  • Analogous Ligand Reactivity (Opianic Acid Hydrazones)

    • Source: Borodkin, G. S., et al. (2018).[1] New Acylhydrazones of Indole Series and Their Metal Complexes. Russian Journal of General Chemistry.

    • [Link][1]

  • Coordination Strategy (Salicylate/Schiff Base Systems)

    • Source: Andruh, M. (2015). The chemistry of heterometallic 3d–4f complexes: the role of the synthetic strategy.
    • [Link]

  • Lactol-Aldehyde Equilibrium in Benzoic Acid Derivatives

    • Source: Bowden, K., & Taylor, G. R. (1971). Reactions of carbonyl compounds in basic solutions. Part II.
    • [Link]

Sources

Method

Application Notes and Protocols for the Analytical Determination of 6-Formyl-2-hydroxy-3-methoxybenzoic Acid

Introduction 6-Formyl-2-hydroxy-3-methoxybenzoic acid is a functionalized aromatic compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in various b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Formyl-2-hydroxy-3-methoxybenzoic acid is a functionalized aromatic compound of significant interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. As a derivative of salicylic acid, it possesses multiple reactive functional groups—a carboxylic acid, a hydroxyl group, and an aldehyde—making it a versatile precursor in organic synthesis. The accurate and precise quantification of this analyte is paramount for reaction monitoring, purity assessment, and stability studies.

This comprehensive guide provides detailed analytical methodologies for the detection and quantification of 6-formyl-2-hydroxy-3-methoxybenzoic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the scientific rationale behind the experimental choices to ensure robust and reliable results.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₉H₈O₅[1]
Monoisotopic Mass 196.037 g/mol [1]
Structure A substituted benzoic acid with hydroxyl, methoxy, and formyl groups.
Polarity High, due to the presence of carboxylic acid and hydroxyl functional groups.
Volatility Low, due to high polarity and potential for intermolecular hydrogen bonding.[2][3]
Solubility Predicted to have moderate solubility in water and good solubility in organic solvents like methanol, acetonitrile, and pyridine.[4][5]

The high polarity and low volatility of 6-formyl-2-hydroxy-3-methoxybenzoic acid present specific challenges for chromatographic analysis, which will be addressed in the following protocols.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase method is proposed here, leveraging the aromatic nature of the analyte for retention on a nonpolar stationary phase.

Principle of the HPLC Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. For acidic compounds like 6-formyl-2-hydroxy-3-methoxybenzoic acid, the pH of the mobile phase is a critical parameter. By maintaining a low pH, the carboxylic acid group remains protonated, increasing the overall hydrophobicity of the molecule and enhancing its retention on the column.[6]

Experimental Protocol: HPLC-UV

1. Materials and Reagents:

  • 6-Formyl-2-hydroxy-3-methoxybenzoic acid reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (FA), HPLC grade

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

3. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 6-formyl-2-hydroxy-3-methoxybenzoic acid and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample in methanol to an expected concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.[6]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% BA gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µL
Detection UV at 254 nm and 280 nmThe aromatic ring and conjugated system of the analyte are expected to have strong UV absorbance. A DAD allows for the monitoring of multiple wavelengths and spectral analysis for peak purity assessment.

5. Data Analysis:

  • Identify the peak corresponding to 6-formyl-2-hydroxy-3-methoxybenzoic acid by comparing the retention time with that of the reference standard.

  • Generate a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Quantify the analyte in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Start stock Prepare 1 mg/mL Stock Standard prep_start->stock sample Dissolve and Filter Sample prep_start->sample working Prepare Working Standards stock->working prep_end Ready for Injection working->prep_end sample->prep_end injection Inject into HPLC System prep_end->injection separation C18 Column Separation injection->separation detection UV Detection (254/280 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantification Quantify Analyte calibration->quantification report Final Report quantification->report

Caption: Workflow for the HPLC-UV analysis of 6-Formyl-2-hydroxy-3-methoxybenzoic acid.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and selectivity, providing structural information that aids in unequivocal identification. However, the direct analysis of polar and non-volatile compounds like 6-formyl-2-hydroxy-3-methoxybenzoic acid is challenging. A derivatization step is essential to convert the analyte into a more volatile and thermally stable form.[2][3][7]

Principle of the GC-MS Method with Derivatization

Derivatization in GC involves chemically modifying the analyte to improve its chromatographic properties. For compounds with active hydrogens, such as carboxylic acids and phenols, silylation is a widely used technique.[3][7] Silylating reagents replace the active hydrogens with a nonpolar trimethylsilyl (TMS) group. This modification reduces the polarity and hydrogen bonding potential of the analyte, thereby increasing its volatility and thermal stability, making it amenable to GC analysis.[2][7]

The proposed method uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst for the silylation of 6-formyl-2-hydroxy-3-methoxybenzoic acid. The resulting TMS-derivative will be more volatile and produce characteristic mass spectra for identification and quantification.

Experimental Protocol: GC-MS

1. Materials and Reagents:

  • 6-Formyl-2-hydroxy-3-methoxybenzoic acid reference standard

  • Anhydrous pyridine or acetonitrile (GC grade)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous sodium sulfate

  • Internal Standard (IS) (e.g., 2-Hydroxy-3-methoxybenzoic acid, if not present in the sample)

2. Instrumentation:

  • GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.

  • Analytical column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

3. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 6-formyl-2-hydroxy-3-methoxybenzoic acid and dissolve it in 10 mL of anhydrous pyridine in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in anhydrous pyridine.

  • Sample Preparation: For solid samples, accurately weigh a known amount and dissolve it in anhydrous pyridine. For liquid samples, an extraction step (e.g., liquid-liquid extraction with an organic solvent after acidification) may be necessary to isolate the analyte. The final extract should be dried over anhydrous sodium sulfate and the solvent evaporated and reconstituted in anhydrous pyridine.

4. Derivatization Procedure:

  • Pipette 100 µL of each standard and sample solution into separate 2 mL autosampler vials.

  • Add 10 µL of the internal standard solution to each vial (if used).

  • Add 100 µL of BSTFA with 1% TMCS to each vial.[8]

  • Tightly cap the vials and vortex for 30 seconds.

  • Heat the vials at 70 °C for 60 minutes in a heating block or oven.[8]

  • Allow the vials to cool to room temperature before GC-MS analysis.

5. GC-MS Conditions:

ParameterConditionRationale
Injector Temperature 250 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Split (e.g., 20:1) or SplitlessSplit mode is suitable for concentrated samples, while splitless mode provides higher sensitivity for trace analysis.
Carrier Gas Helium at a constant flow of 1.2 mL/minAn inert carrier gas for optimal chromatographic performance.
Oven Temperature Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature program is used to separate compounds with a range of boiling points.
MS Transfer Line Temp 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and structural elucidation.
Mass Scan Range 50 - 550 amuA typical scan range for acquiring mass spectra of derivatized organic acids.[9]
Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantificationFull scan provides complete mass spectra, while SIM offers higher sensitivity and selectivity for target analytes.

6. Data Analysis:

  • Identify the TMS-derivative of 6-formyl-2-hydroxy-3-methoxybenzoic acid by its retention time and mass spectrum. The mass spectrum should show a molecular ion peak and characteristic fragment ions.

  • For quantification using an internal standard, calculate the response factor from the standard analyses.

  • Quantify the analyte in the sample based on the peak area ratio of the analyte to the internal standard.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing prep_start Start dissolve Dissolve Sample in Pyridine prep_start->dissolve add_is Add Internal Standard dissolve->add_is add_bstfa Add BSTFA + 1% TMCS add_is->add_bstfa heat Heat at 70°C for 60 min add_bstfa->heat cool Cool to Room Temperature heat->cool injection Inject into GC-MS System cool->injection separation DB-5ms Column Separation injection->separation detection Mass Spectrometry (EI, Scan/SIM) separation->detection tic Obtain Total Ion Chromatogram (TIC) detection->tic spectrum Analyze Mass Spectrum tic->spectrum quantification Quantify using Internal Standard spectrum->quantification report Final Report quantification->report

Caption: Workflow for the GC-MS analysis of 6-Formyl-2-hydroxy-3-methoxybenzoic acid following silylation.

Conclusion

The HPLC and GC-MS methods detailed in this guide provide robust and reliable approaches for the analysis of 6-formyl-2-hydroxy-3-methoxybenzoic acid. The choice between the two techniques will depend on the specific requirements of the analysis. HPLC is well-suited for routine quantification without the need for derivatization, while GC-MS offers higher sensitivity and structural confirmation, which is invaluable for impurity profiling and identification. The provided protocols are intended as a starting point, and method optimization and validation are recommended to ensure optimal performance for specific applications and matrices.

References

  • Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food - Taylor & Francis. Available at: [Link]

  • (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available at: [Link]

  • Why Use GC Derivatization Reagents - Chrom Tech, Inc. Available at: [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis - ResearchGate. Available at: [Link]

  • Separation, characterization, and quantitation of benzoic and phenolic antioxidants in American cranberry fruit by GC-MS - PubMed. Available at: [Link]

  • Identification Of Benzoic Acid By Gc And Mass Spectrometry. Available at: [Link]

  • Derivatization for Gas Chromatography - Phenomenex. Available at: [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Available at: [Link]

  • 6-Formyl-2,3-dimethoxybenzoic acid | C10H10O5 | CID 68210 - PubChem. Available at: [Link]

  • On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine - PubMed. Available at: [Link]

  • Analysis of Organic Acids in Aqueous Samples Application | Agilent. Available at: [Link]

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Available at: [Link]

  • An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - RSC Publishing. Available at: [Link]

  • Analysis of Fourteen Organic Acids in Various Beverages Using the ACQUITY UPLC H-Class PLUS and ACQUITY QDa Mass Detector | Waters. Available at: [Link]

  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution - ResearchGate. Available at: [Link]

  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Available at: [Link]

  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application - Shimadzu. Available at: [Link]

  • 6-formyl-2-hydroxy-3-methoxybenzoic acid (C9H8O5) - PubChemLite. Available at: [Link]

  • Showing Compound 2-Hydroxy-3-methoxybenzoic acid (FDB012172) - FooDB. Available at: [Link]

  • (PDF) 2-Hydroxy-3-methoxybenzoic acid - ResearchGate. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: 6-Formyl-2-hydroxy-3-methoxybenzoic Acid as a Versatile Starting Material in Drug Discovery

Abstract In the landscape of medicinal chemistry, the strategic selection of a starting material is paramount to the successful development of novel therapeutic agents. An ideal scaffold should possess multiple, orthogon...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the strategic selection of a starting material is paramount to the successful development of novel therapeutic agents. An ideal scaffold should possess multiple, orthogonally reactive functional groups, allowing for the systematic construction of diverse chemical libraries. 6-Formyl-2-hydroxy-3-methoxybenzoic acid, a polysubstituted aromatic compound, represents such a privileged scaffold. Its unique arrangement of an aldehyde, a phenolic hydroxyl, a carboxylic acid, and a methoxy ether on a central phenyl ring offers a rich platform for chemical derivatization. This guide provides an in-depth exploration of the reactivity of this molecule and presents detailed protocols for its transformation into a variety of drug-like cores, thereby highlighting its significant potential as a cornerstone for drug discovery programs.

Introduction: The Strategic Value of a Multifunctional Scaffold

6-Formyl-2-hydroxy-3-methoxybenzoic acid is a derivative of salicylic acid, a well-established pharmacophore known for its anti-inflammatory properties and as the precursor to aspirin.[1] The value of this particular scaffold is amplified by the presence of three distinct and highly versatile functional groups:

  • The Formyl (Aldehyde) Group: A gateway to C-N and C-C bond formation, enabling access to imines, amines, and a variety of heterocyclic systems through condensation reactions.

  • The Phenolic Hydroxyl Group: A nucleophilic center for etherification and esterification, and a key modulator of electronic properties and intramolecular interactions.

  • The Carboxylic Acid Group: The quintessential handle for amide bond formation, allowing for the introduction of a vast array of side chains and building blocks.

The interplay of these groups, influenced by the electron-donating methoxy substituent, provides a nuanced reactivity profile that can be exploited for the targeted synthesis of complex molecules. This document serves as a practical guide for researchers to unlock the synthetic potential of this promising starting material.

Chemical Profile and Reactivity Analysis

The reactivity of each functional group can be selectively addressed through careful choice of reaction conditions. The ortho-relationship of the hydroxyl and formyl groups can facilitate specific intramolecular cyclization reactions, while the carboxylic acid offers an independent site for modification.

Caption: Reactivity map of 6-Formyl-2-hydroxy-3-methoxybenzoic acid.

Application Protocols: Derivatization Strategies

The following sections provide detailed, step-by-step protocols for key transformations at each functional group. These protocols are based on established methodologies for structurally related compounds and are designed to be robust starting points for optimization.

Transformations of the Formyl Group

The aldehyde functionality is arguably the most versatile handle for rapid library generation.

The condensation of the aldehyde with primary amines to form Schiff bases is a foundational reaction in medicinal chemistry, often yielding products with significant biological activity.[2][3]

Rationale: This one-pot reaction is typically high-yielding and proceeds under mild conditions. The resulting imine can be a final product or an intermediate for further reduction. A catalytic amount of acid increases the electrophilicity of the carbonyl carbon, accelerating the reaction.[4]

  • Step 1: Reagent Preparation

    • In a round-bottom flask, dissolve 6-Formyl-2-hydroxy-3-methoxybenzoic acid (1.0 eq.) in anhydrous ethanol (0.2 M).

  • Step 2: Amine Addition

    • Add the desired primary amine (1.0-1.1 eq.). A wide range of aromatic and aliphatic amines can be used.

  • Step 3: Catalysis and Reaction

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Stir the mixture at room temperature or reflux for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Step 4: Product Isolation

    • Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

This powerful one-pot reaction converts the aldehyde directly to a secondary amine, a common functional group in pharmaceuticals.[5][6] This method avoids the isolation of the intermediate imine.

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[7] It is less reactive towards aldehydes and ketones than the intermediate iminium ion, minimizing side reactions. Dichloroethane (DCE) is an excellent solvent for this transformation.[7]

  • Step 1: Reagent Preparation

    • To a stirred solution of 6-Formyl-2-hydroxy-3-methoxybenzoic acid (1.0 eq.) in 1,2-dichloroethane (DCE, 0.1 M), add the desired primary or secondary amine (1.1 eq.).

  • Step 2: pH Adjustment (Optional but Recommended)

    • Add acetic acid (1.1 eq.) to catalyze iminium ion formation.

  • Step 3: Reduction

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15 minutes. The reaction is often mildly exothermic.

    • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

  • Step 4: Work-up and Isolation

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 1 hour, then transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (DCM, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

This reaction involves the condensation of the aldehyde with an active methylene compound, providing access to α,β-unsaturated systems which are precursors to many bioactive molecules.[8][9][10]

Rationale: Using a weak base like piperidine or an amino acid like L-proline activates the methylene compound to form a nucleophilic enolate, which then attacks the aldehyde.[11][12] The subsequent dehydration step is often spontaneous or driven by heating.

  • Step 1: Reagent Preparation

    • In a round-bottom flask equipped with a Dean-Stark apparatus, combine 6-Formyl-2-hydroxy-3-methoxybenzoic acid (1.0 eq.), an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, 1.1 eq.), and toluene (0.3 M).

  • Step 2: Catalysis and Reaction

    • Add a catalytic amount of piperidine (0.1 eq.) and a few drops of acetic acid.

    • Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.

    • Monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-8 hours).

  • Step 3: Product Isolation

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with 1M HCl, then with saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting solid by recrystallization or column chromatography.

Transformations of the Phenolic Hydroxyl Group

Modification at the phenolic position can modulate solubility, lipophilicity, and hydrogen bonding capabilities of the final compound.

This classic method allows for the introduction of a wide variety of alkyl or aryl substituents onto the phenolic oxygen.[13][14]

Rationale: A base is required to deprotonate the weakly acidic phenolic hydroxyl, forming a more nucleophilic phenoxide. Potassium carbonate is a mild and effective base for this purpose. The reaction is typically performed in a polar aprotic solvent like DMF or acetone to facilitate the SN2 reaction.[15]

  • Step 1: Reagent Preparation

    • In a flame-dried flask under a nitrogen atmosphere, suspend 6-Formyl-2-hydroxy-3-methoxybenzoic acid (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).

  • Step 2: Alkylation

    • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.2 eq.) dropwise at room temperature.

  • Step 3: Reaction

    • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • Step 4: Work-up and Isolation

    • Cool the reaction to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify via column chromatography.

Transformations of the Carboxylic Acid Group

The carboxylic acid is an ideal anchor point for attaching diverse chemical moieties via a stable amide linkage.

The use of coupling reagents is the most common and reliable method for forming amide bonds from carboxylic acids and amines under mild conditions.[16]

Rationale: Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid to form a highly reactive ester intermediate. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the acid formed and facilitate the reaction.[17]

  • Step 1: Reagent Preparation

    • In a dry flask under nitrogen, dissolve 6-Formyl-2-hydroxy-3-methoxybenzoic acid (1.0 eq.) in anhydrous DMF or DCM (0.1 M).

  • Step 2: Activation

    • Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution and stir for 15-20 minutes at room temperature.

  • Step 3: Amine Addition

    • Add the desired primary or secondary amine (1.2 eq.) to the activated acid mixture.

  • Step 4: Reaction

    • Stir the reaction at room temperature for 2-12 hours. Monitor completion by TLC or LC-MS.

  • Step 5: Work-up and Isolation

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography or recrystallization.

Integrated Synthetic Strategies: Building Drug Scaffolds

The true power of 6-Formyl-2-hydroxy-3-methoxybenzoic acid lies in the ability to combine these transformations sequentially or in one-pot multicomponent reactions (MCRs) to build complex heterocyclic scaffolds.[18][19]

Strategy 1: Synthesis of Substituted Coumarins

Coumarins are a privileged scaffold in medicinal chemistry. The ortho-hydroxyaldehyde functionality is perfectly poised for their synthesis.

Caption: Workflow for the synthesis of coumarin derivatives.

This can be achieved via a Knoevenagel condensation with a β-ketoester, followed by an intramolecular transesterification (lactonization).[20][21] The existing carboxylic acid on the starting material would offer a unique substitution pattern on the final coumarin ring, providing a novel vector for further diversification.

Strategy 2: Library Generation via Orthogonal Chemistry

A divergent approach can be used to rapidly generate a library of diverse compounds.

  • Amidation: React the carboxylic acid with a panel of diverse amines.

  • Reductive Amination: Take the resulting amide library and react the aldehyde with a second panel of amines.

  • Etherification: React the phenolic hydroxyl of this new library with a panel of alkyl halides.

Caption: A divergent synthesis workflow for library generation.

Data Summary

The following table summarizes the key reaction types and typical conditions for derivatizing the starting material.

Functional Group Reaction Type Key Reagents Solvent Typical Conditions Reference
Formyl Schiff Base FormationPrimary Amine, Acetic Acid (cat.)EthanolRT to Reflux, 2-6 h[22],[3]
Formyl Reductive AminationAmine, NaBH(OAc)₃, Acetic AcidDCERT, 4-24 h[5],[7]
Formyl Knoevenagel CondensationActive Methylene, PiperidineTolueneReflux, 2-8 h[8],[12]
Hydroxyl Williamson EtherificationAlkyl Halide, K₂CO₃DMF60-80 °C, 4-12 h[23],[14]
Carboxylic Acid Amide CouplingAmine, HATU, DIPEADMF / DCMRT, 2-12 h,[17]

Conclusion

6-Formyl-2-hydroxy-3-methoxybenzoic acid is a highly valuable, yet underutilized, starting material for drug discovery. Its trifunctional nature allows for the application of a wide range of robust and well-established synthetic transformations. By providing detailed, actionable protocols and strategic outlines, this guide empowers medicinal chemists to leverage this scaffold for the efficient construction of diverse and novel chemical libraries, accelerating the journey toward new therapeutic discoveries.

References

  • Liu, J., Zhang, X., Shi, L., Liu, M., Yue, Y., Li, F., & Zhuo, K. (2014). Base-promoted synthesis of coumarins from salicylaldehydes and aryl-substituted 1,1-dibromo-1-alkenes under transition-metal-free conditions. Chemical Communications, 50(69), 9887. [Link]

  • Liu, J., et al. (n.d.). Base-Promoted Synthesis of Coumarins from Salicylaldehydes and Aryl-Substituted 1, 1-Dibromo-1- alkenes under Transition-Metal-Free Conditions. Supporting Information. [Link]

  • Sci-Hub. (n.d.). Base-promoted synthesis of coumarins from salicylaldehydes and aryl-substituted 1,1-dibromo-1-alkenes under transition-metal-free conditions. Chemical Communications, 50(69), 9887–9890. [Link]

  • Krasavin, M. (2019). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry, 17(23), 5783-5788. [Link]

  • SciSpace. (n.d.). One-Pot Synthesis of Coumarin Derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of substituted coumarin derivatives from salicylaldehydes and... [Link]

  • Reddy, G. S., & Srinivasa, G. R. (2011). Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl₃·7H₂O. Arkivoc, 2011(5), 236-245. [Link]

  • Reddy, C. R., & Lee, D. (2013). Synthesis of 2-Acylphenol and Flavene Derivatives from the Ruthenium-Catalyzed Oxidative C–H Acylation of Phenols with Aldehydes. Organic Letters, 15(18), 4770-4773. [Link]

  • SciSpace. (2018). Phenol hydroxyl group protecting method based on propinyl etherification. [Link]

  • NIH. (n.d.). 2-Hydroxy-3-methoxybenzaldehyde 2,4-dinitrophenylhydrazone pyridine monosolvate. [Link]

  • Google Patents. (n.d.).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • ResearchGate. (n.d.). The discovery of new scaffold of plant activators: From salicylic acid to benzotriazole. [Link]

  • SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. [Link]

  • Google Patents. (n.d.).
  • Stozek, R. A., et al. (2025). Functionalization of Phenolic Aldehydes for the Preparation of Sustainable Polyesters and Polyurethanes. Molecules, 30(5), 1234. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • ResearchGate. (n.d.). Synthesis of 2-hydroxy-3-methoxybenzaldehyde with 4-aminobenzene-1-sulphonamide... [Link]

  • ResearchGate. (n.d.). A theoretical study on the reactivity of phenols and aldehydes: Prospect of formaldehyde-free syntans. [Link]

  • ResearchGate. (n.d.). Reaction between Phenolates and Aldehydes. [Link]

  • Dove Medical Press. (2021). Dopamine-Mediated Vanillin Multicomponent Derivative Synthesis via Grindstone Method: Application of Antioxidant, Anti-Tyrosinase, and Cytotoxic Activities. [Link]

  • Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 293. [Link]

  • Ismael, A., et al. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry, 10, 957723. [Link]

  • PubMed. (2021). Dopamine-Mediated Vanillin Multicomponent Derivative Synthesis via Grindstone Method: Application of Antioxidant, Anti-Tyrosinase, and Cytotoxic Activities. [Link]

  • ACS. (n.d.). Synthesis and medicinal activity of structurally diverse aspirin analogs. [Link]

  • Molinstincts. (n.d.). 2-hydroxy-3-methoxybenzaldehyde: Significance and symbolism. [Link]

  • One Part of Chemistry. (2011). Reactions of Aldehydes, Ketones And Phenols. [Link]

  • ResearchGate. (2020). (PDF) Liquid-assisted Mechanochemical Conversion of 2-hydroxy-3- methoxybenzaldehyde and Some Primary Aromatic Amines to Corresponding Schiff bases. [Link]

  • ResearchGate. (n.d.). Optimization of the proline-catalyzed Knoevenagel condensation of vanillin and malonic acid in ethanol (0.5 M). [Link]

  • RSC Publishing. (n.d.). Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials... [Link]

  • ResearchGate. (n.d.). Conjugated polymers from vanillin. Multicomponent synthesis... [Link]

  • ResearchGate. (n.d.). Two dimensional structures of o-vanillin. [Link]

  • Pharmacy Education. (n.d.). Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR. [Link]

  • SciSpace. (2021). The antibacterial activity of vanillin derivative compounds. [Link]

  • Der Pharma Chemica. (n.d.). Bioactive halogenosubstituted cinnamic acids: Synthesis by Knoevenagel condensation using conventional... [Link]

  • NIH. (2022). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. [Link]

  • ResearchGate. (2012). Amide from alkyl amines and 2-hydroxy-4-aminobenzoic acid. [Link]

  • PubMed. (2015). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]

  • Springer. (n.d.). Synthesis of a new Schiff base probe: Crystal structure, spectral properties, understanding and prospect. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • YouTube. (2023). Knoevenagel condensation. [Link]

  • RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. [Link]

  • ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. [Link]

  • MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Formyl-2-hydroxy-3-methoxybenzoic acid

Welcome to the technical support center for the synthesis and application of 6-Formyl-2-hydroxy-3-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and application of 6-Formyl-2-hydroxy-3-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. My goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot common side reactions and optimize your synthetic outcomes. We will explore the causality behind experimental challenges and provide robust, self-validating methodologies to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 6-Formyl-2-hydroxy-3-methoxybenzoic acid and which is preferred?

A1: The two most common methods for the direct ortho-formylation of the starting material, 2-hydroxy-3-methoxybenzoic acid, are the Reimer-Tiemann reaction and the Duff reaction.[1][2]

  • Reimer-Tiemann Reaction: Employs chloroform (CHCl₃) and a strong base (like NaOH) to generate a dichlorocarbene intermediate, which acts as the electrophile.[3] It is often chosen for its directness but can be prone to low yields and the formation of tarry byproducts.[4][5]

  • Duff Reaction: Uses hexamethylenetetramine (HMTA) in an acidic medium (e.g., acetic or trifluoroacetic acid) as the formylating agent.[2] This method can be inefficient and may require elevated temperatures, but it sometimes offers a cleaner reaction profile if optimized.[4][6]

The "preferred" route is highly dependent on your specific laboratory capabilities, scale, and tolerance for byproduct purification. The Reimer-Tiemann is often attempted first due to readily available reagents, while the Duff reaction is a common alternative when the former fails.

Q2: My reaction mixture turns into a dark, intractable tar. What is causing this and how can it be prevented?

A2: This is a classic issue, particularly with the Reimer-Tiemann reaction.[4][5] The dark, resinous material is a result of polymerization. The highly reactive phenoxide intermediate can react with the dichlorocarbene or the aldehyde product under the harsh basic and high-temperature conditions, leading to complex triphenylmethane-type dyes (aurins) and other polymeric structures.[7]

Prevention Strategies:

  • Temperature Control: Overheating is the primary culprit. Once initiated, the reaction can be highly exothermic.[3][8] Maintain strict temperature control (typically 60-70°C) and ensure efficient stirring.

  • Minimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed to prevent the product from degrading into polymers.

  • Inert Atmosphere: Phenols are susceptible to oxidation under basic conditions, which can contribute to colored impurities. Running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate this.

Q3: My TLC analysis shows multiple spots, including unreacted starting material and several products. What are these byproducts?

A3: Besides your target molecule, several byproducts can arise depending on the synthetic route:

  • Isomeric Products: While the ortho-position to the hydroxyl group is strongly favored, trace amounts of formylation at the C4 position (para to the hydroxyl) can occur, yielding 4-formyl-2-hydroxy-3-methoxybenzoic acid.

  • Decarboxylated Byproducts: The combination of heat and strong base can lead to the loss of the carboxylic acid group, resulting in 3-methoxysalicylaldehyde.

  • Di-formylated Products: Although less common due to the deactivating effect of the first aldehyde group, highly activating conditions in the Duff reaction could potentially lead to the introduction of a second aldehyde group.[2]

  • Oxidation Products: The aldehyde product can be oxidized to the corresponding dicarboxylic acid (2-carboxy-6-hydroxy-5-methoxyisophthalic acid), especially if the reaction is exposed to air for extended periods at high temperatures.

Troubleshooting Guide 1: The Reimer-Tiemann Reaction

This reaction is a powerful tool for ortho-formylation but requires careful control to prevent common side reactions. The key reactive species is dichlorocarbene (:CCl₂), generated in situ from chloroform and a strong base.[9]

Problem: Low Yields and Formation of Isomeric or Decarboxylated Impurities

This is the most frequently encountered issue. The highly reactive dichlorocarbene is not only the key to the reaction but also a source of byproducts.[8] The electron-rich phenoxide attacks the carbene, but side reactions can outcompete the desired formylation.[1]

Causality and Mechanistic Insights
  • Decarboxylation: The electron-withdrawing carboxylic acid group is labile under strongly basic and high-temperature conditions. The phenoxide intermediate can readily lose CO₂ to form 2-methoxyphenol, which is then formylated to produce 3-methoxysalicylaldehyde, a common and difficult-to-separate impurity. High reaction temperatures significantly accelerate this process.[10]

  • Para-Formylation: The phenoxide intermediate delocalizes its negative charge throughout the aromatic ring, activating both the ortho and para positions for electrophilic attack. While chelation effects with the alkali metal cation and the ortho-hydroxy and carboxylate groups favor ortho-attack, a small percentage of para-attack is often unavoidable, leading to the isomeric byproduct.

  • Polymerization: As discussed in the FAQs, elevated temperatures and prolonged reaction times promote the formation of tarry polymers, which trap the desired product and complicate purification, ultimately reducing the isolated yield.[7]

Troubleshooting & Mitigation Protocol
  • Strict Temperature Management:

    • Action: Begin the addition of chloroform to the alkaline solution of 2-hydroxy-3-methoxybenzoic acid at a controlled temperature of 55-60°C. Use a water or oil bath for stable heating.

    • Rationale: This temperature is often sufficient to initiate carbene formation without aggressively promoting decarboxylation or polymerization. The reaction is exothermic, so be prepared to apply cooling if the temperature exceeds 70°C.[3]

  • Controlled Reagent Addition:

    • Action: Add the chloroform dropwise over a period of 1-2 hours.

    • Rationale: A slow, controlled addition maintains a low, steady-state concentration of the highly reactive dichlorocarbene. This minimizes side reactions of the carbene with itself or the product and helps control the reaction's exotherm.

  • Optimize the Base Concentration:

    • Action: Use a 3-4 molar excess of sodium hydroxide.

    • Rationale: Sufficient base is required to deprotonate both the phenol and the chloroform and to neutralize the HCl formed during the reaction. However, excessively high concentrations can increase the rate of decarboxylation and polymer formation.

  • In-Process Monitoring (TLC):

    • Action: After the chloroform addition is complete, monitor the reaction every 30-60 minutes by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate solvent system with a drop of acetic acid).

    • Rationale: This allows for the timely quenching of the reaction upon consumption of the starting material, preventing the product from degrading.

  • Work-up Procedure:

    • Action: After cooling, carefully acidify the reaction mixture with dilute HCl to pH ~2-3. The product often precipitates. If an oily residue forms, consider steam distillation.

    • Rationale: The desired product is steam-volatile, while polymeric materials and salts are not.[7] This can be an effective first-pass purification step to separate the aldehyde from the tar.

Workflow for Troubleshooting Reimer-Tiemann Reaction

G start Low Yield or Impure Product check_temp Was Temperature > 70°C? start->check_temp check_time Was Reaction Time Excessive? start->check_time check_purity TLC Shows Multiple Spots? start->check_purity high_temp High Temp Promotes Decarboxylation & Polymerization check_temp->high_temp Yes solution_temp Action: Maintain Temp at 60-65°C check_temp->solution_temp long_time Product Degradation and Tar Formation check_time->long_time Yes solution_time Action: Monitor by TLC and Quench Promptly check_time->solution_time solution_purity Action: Purify via Recrystallization or Chromatography check_purity->solution_purity Yes high_temp->solution_temp long_time->solution_time

Caption: Troubleshooting workflow for the Reimer-Tiemann reaction.

Troubleshooting Guide 2: The Duff Reaction

The Duff reaction is an alternative formylation method that can sometimes provide cleaner results, though it is often plagued by low conversion rates. The reaction proceeds via an electrophilic iminium ion generated from HMTA.[2]

Problem: Incomplete Conversion and Low Yield

A common observation with the Duff reaction is the recovery of a significant amount of unreacted 2-hydroxy-3-methoxybenzoic acid, leading to poor overall yield.[6]

Causality and Mechanistic Insights
  • Electrophile Generation: The reaction relies on the acid-catalyzed decomposition of HMTA to form a reactive methyleneiminium ion. If the acidic medium is not strong enough or the temperature is too low, the generation of the electrophile is inefficient.[2]

  • Steric Hindrance: The target C6 position is sterically crowded, flanked by a hydroxyl and a methoxy group. This can hinder the approach of the bulky electrophilic species derived from HMTA, slowing down the reaction rate compared to less substituted phenols.

  • Hydrolysis Step: The final step of the reaction is the hydrolysis of a benzylamine-type intermediate to release the aldehyde. This hydrolysis requires acidic conditions and water. If the work-up is incomplete, the product may remain as an imine or other intermediate, lowering the isolated yield of the aldehyde.

Troubleshooting & Mitigation Protocol
  • Choice of Acid/Solvent:

    • Action: Use glycerol or trifluoroacetic acid (TFA) as the solvent/acid catalyst. Heat the mixture to 100-120°C.

    • Rationale: These acidic media effectively promote the formation of the reactive electrophile from HMTA. The higher temperature is often necessary to overcome the activation energy for this sterically hindered substrate.

  • Stoichiometry of HMTA:

    • Action: Use a slight excess of HMTA (1.2 to 1.5 equivalents).

    • Rationale: While an excess can help drive the reaction to completion, a large excess should be avoided as it can lead to di-formylation or more complex side products and complicates purification.[4]

  • Ensure Complete Hydrolysis:

    • Action: During work-up, after the initial reaction period, add an equal volume of dilute sulfuric or hydrochloric acid and heat the mixture (e.g., at 100°C) for an additional 30-60 minutes.

    • Rationale: This dedicated hydrolysis step ensures the complete conversion of all imine intermediates to the final aldehyde product, which is a critical step for maximizing yield.

  • Pre-complexation (Advanced Technique):

    • Action: Consider the addition of anhydrous MgCl₂ to form a chelate with the substrate before adding HMTA.

    • Rationale: Chelation can enhance the regioselectivity and reactivity of the substrate by holding the hydroxyl and carboxylate groups in a specific conformation, potentially improving the yield of the desired ortho-product.

Data Summary: Impact of Conditions on Side Reactions
ParameterConditionPrimary Side Reaction RiskMitigation Strategy
Temperature > 80°C (Reimer-Tiemann)Decarboxylation, PolymerizationMaintain strict control at 60-70°C.
Base High [NaOH]DecarboxylationUse 3-4 molar equivalents; avoid large excess.
Reaction Time Prolonged (> 5 hrs)Product Degradation, Tar FormationMonitor reaction by TLC and quench upon completion.
Atmosphere Presence of AirOxidation of Phenol/AldehydeConduct reaction under an inert atmosphere (N₂ or Ar).
HMTA Stoich. > 2 equivalents (Duff)Di-formylation, ImpuritiesUse a slight excess (1.2-1.5 eq.).

Visualization of Competing Pathways

The key to a successful synthesis is directing the reaction toward the desired product while suppressing competing side reactions like decarboxylation.

Sources

Optimization

How to handle and store "6-Formyl-2-hydroxy-3-methoxybenzoic acid" safely

Technical Support Center: Handling & Storage Guide Compound: 6-Formyl-2-hydroxy-3-methoxybenzoic acid Case ID: TECH-SUP-2024-001 Status: Active Support Executive Technical Summary Warning: Structural Tautomerism Alert Be...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Storage Guide Compound: 6-Formyl-2-hydroxy-3-methoxybenzoic acid Case ID: TECH-SUP-2024-001 Status: Active Support

Executive Technical Summary

Warning: Structural Tautomerism Alert Before handling 6-Formyl-2-hydroxy-3-methoxybenzoic acid, researchers must understand its dynamic structural nature. Unlike simple benzoic acid derivatives, this compound possesses an aldehyde group at the C6 position and a carboxylic acid at the C1 position (ortho-substitution).

This structural arrangement facilitates Ring-Chain Tautomerism . In solution and solid state, the compound exists in equilibrium between:

  • The Open Form: Aldehyde-acid (reactive, susceptible to oxidation).

  • The Cyclic Form: 3-hydroxyphthalide (lactol) derivative (more stable, distinct NMR profile).

Note: This behavior is analogous to Opianic Acid (6-formyl-2,3-dimethoxybenzoic acid) [1].[1] Failure to account for this equilibrium often leads to incorrect purity assessments during NMR analysis.

Safety & Handling Protocols

Hazard Classification (Predicted via SAR):

  • Skin/Eye Irritant: High probability due to the phenolic and acidic moieties.

  • Respiratory Sensitizer: Aldehydes are known respiratory irritants.

  • Reactivity: Susceptible to aerobic oxidation (auto-oxidation) to the corresponding dicarboxylic acid.

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementTechnical Rationale
Respiratory N95/P2 Mask or Fume HoodPrevents inhalation of fine dust; aldehydes can sensitize airways.
Dermal Nitrile Gloves (Double-gloved)Phenolic compounds can penetrate latex; double gloving prevents breakthrough.
Ocular Chemical Splash GogglesStandard safety glasses are insufficient for acidic powders that may become airborne.
Handling Workflow
  • Atmosphere Control: Always weigh and dispense this compound under an inert atmosphere (Nitrogen or Argon glovebox/bag) if possible. If handling on an open bench, minimize exposure time to <5 minutes.

  • Tool Selection: Use ceramic or plastic spatulas . Avoid stainless steel or iron spatulas.

    • Reasoning: Trace metal ions (Fe³⁺, Cu²⁺) from metal tools can catalyze the radical oxidation of the phenolic hydroxyl group and the aldehyde [2].

  • Static Control: The lactol form can be electrostatic. Use an ionizing fan or anti-static gun during weighing to prevent material loss.

The "Self-Validating" Storage System

To ensure data integrity, you must implement a storage system that visually indicates stability.

Storage Conditions:

  • Temperature:

    
     (Long-term) or 
    
    
    
    (Active use < 2 weeks).
  • Atmosphere: Argon overlay (Argon is heavier than air and protects the surface better than Nitrogen).

  • Container: Amber glass vial with a Teflon-lined screw cap. Do not use plastic containers for long-term storage as aldehydes can leach plasticizers.

The Visual Validation Check: Upon retrieving the vial, perform this 3-second diagnostic:

ObservationStatusAction Required
Off-white / Pale Cream Pass Proceed with experiment.
Yellow / Orange Warning Surface oxidation (Quinone formation). Purify via recrystallization.
Brown / Sticky Fail Significant degradation/polymerization. Discard.

Experimental Protocols

Protocol A: Solubilization for Biological Assays

Challenge: The compound has poor water solubility and pH sensitivity.

  • Primary Solvent: Dissolve stock in DMSO (Dimethyl sulfoxide).

    • Concentration: Up to

      
      .
      
    • Note: DMSO stabilizes the open aldehyde form via hydrogen bonding.

  • Secondary Dilution: Dilute into aqueous buffer (PBS) immediately prior to use.

    • Critical Step: Ensure buffer pH is

      
      . At pH 
      
      
      
      , the phenolic proton deprotonates (
      
      
      ), making the molecule highly susceptible to oxidative degradation (turning the solution brown rapidly).
Protocol B: NMR Validation (Solving the Tautomer Puzzle)

Issue: Users often report "impurities" in NMR due to the lactol/aldehyde equilibrium.

  • Solvent Choice:

    • DMSO-d6: Favors the Open Aldehyde form (distinct -CHO peak at

      
      ).
      
    • CDCl3: Often favors the Cyclic Lactol form (absence of -CHO peak; appearance of a methine proton at

      
      ).
      
  • Procedure:

    • Run

      
      -NMR in DMSO-d6 for purity confirmation.
      
    • Look for the aldehyde proton singlet at

      
      .
      
    • Verify the integration of the methoxy group (

      
      ) against the aromatic protons.
      

Troubleshooting Guide (FAQs)

Q1: I see two sets of peaks in my LC-MS/NMR. Is my compound impure?

  • Diagnosis: Likely not. You are observing the Ring-Chain Tautomerism .

  • Solution: Run a variable-temperature NMR (VT-NMR). If the peaks coalesce or the ratio changes with temperature, it is a dynamic equilibrium, not an impurity. In LC-MS, the open and closed forms usually have the same mass (MW 196.16) but may have slightly different retention times if the column chemistry separates them faster than the equilibration rate (rare, but possible in chiral columns).

Q2: The compound turned pink/red in solution. Why?

  • Diagnosis: Quinone formation.

  • Cause: The solution was likely basic (pH > 8) or exposed to light/air for too long. The 2-hydroxy group (phenol) oxidized to a quinoid structure.

  • Remedy: Prepare fresh stock. Keep pH neutral or slightly acidic. Protect from light.[2][3][4]

Q3: Can I store this in Methanol?

  • Diagnosis: NO.

  • Reasoning: Aldehydes react with alcohols to form hemiacetals/acetals , especially in the presence of the carboxylic acid (which acts as an acid catalyst).

  • Result: You will synthesize the methyl-acetal derivative over time, ruining your stock. Use DMSO or Acetonitrile.

Workflow Visualization

The following diagram illustrates the decision logic for assessing compound integrity before use.

CompoundIntegrity cluster_tautomer Tautomerism Zone Start Start: Retrieve Vial (-20°C) VisualCheck Visual Inspection Start->VisualCheck ColorPass Color: Pale/White VisualCheck->ColorPass Looks Good ColorFail Color: Brown/Red VisualCheck->ColorFail Oxidized Solubility Solubility Check (DMSO) ColorPass->Solubility Purify STOP (Recrystallize/Discard) ColorFail->Purify NMRCheck 1H-NMR Verification (Solvent Dependent) Solubility->NMRCheck Clear Solution Solubility->Purify Precipitate/Haze Decision Check -CHO Peak (9.5 - 10.5 ppm) NMRCheck->Decision Use PROCEED (Use in Assay) Decision->Use Peak Present (Open Form) Decision->Use Peak Absent but Lactol CH Present (Cyclic Form) Decision->Purify Extra Aromatic Peaks (Degradation)

Caption: Decision tree for validating 6-Formyl-2-hydroxy-3-methoxybenzoic acid integrity, accounting for oxidation risks and tautomeric equilibrium.

References

  • Lactol-Aldehyde Equilibrium in o-Formyl Benzoic Acids

    • Source: Clay, R. et al. "Ring-chain tautomerism in 2-acylbenzoic acids." Journal of the Chemical Society, Perkin Transactions 2.
    • Relevance: Establishes the chemical basis for the cyclic lactol form observed in 6-formyl-substituted benzoic acids (analogous to Opianic acid).
    • Link:[Link][5]

  • Metal-Catalyzed Oxidation of Phenols

    • Source: "Autoxidation of Phenols.
    • Relevance: Explains the mechanism by which trace metals (from spatulas) accelerate the degradation of the 2-hydroxy moiety into quinones.
    • Link:[Link]

  • Source: Thermo Fisher Scientific. "Handling and Storage of Aldehydes.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 6-Formyl-2-hydroxy-3-methoxybenzoic acid

Prepared by: Gemini, Senior Application Scientist This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 6-Formyl-2-hydroxy-3-methoxybenzoic...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 6-Formyl-2-hydroxy-3-methoxybenzoic acid. Recognizing the challenges associated with electrophilic aromatic substitution on highly functionalized rings, this document provides a comprehensive resource covering synthetic strategy, detailed protocols, in-depth troubleshooting, and scale-up considerations. Our approach is grounded in fundamental mechanistic principles to empower users to not only execute the synthesis but also to intelligently diagnose and resolve experimental hurdles.

Strategic Overview: The Formylation Challenge

The target molecule, 6-Formyl-2-hydroxy-3-methoxybenzoic acid, requires the selective introduction of a formyl (-CHO) group onto the 2-hydroxy-3-methoxybenzoic acid backbone. The primary challenge lies in achieving high regioselectivity for the C-6 position, which is ortho to the strongly activating hydroxyl group and para to the activating methoxy group. Several classical formylation reactions are available for phenols, each with distinct advantages and drawbacks for this specific transformation.

G cluster_prep Phase 1: Preparation & Reaction cluster_workup Phase 2: Work-up & Isolation cluster_analysis Phase 3: Analysis & Final Product Start Starting Material (2-Hydroxy-3-methoxybenzoic acid) Reaction Formylation Reaction (e.g., Duff Reaction) Start->Reaction Select Reagents Quench Reaction Quench & Hydrolysis Reaction->Quench Monitor Completion (TLC/HPLC) Extraction Crude Product Extraction Quench->Extraction Acid/Base Work-up Purification Purification (Recrystallization / Chromatography) Extraction->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Isolate Pure Solid Final Final Product (6-Formyl-2-hydroxy-3-methoxybenzoic acid) Analysis->Final

Comparison of Potential Formylation Methods

The choice of method is critical for maximizing yield and minimizing difficult-to-remove impurities. The table below summarizes the most relevant options.

MethodFormylating AgentTypical ConditionsProsCons
Duff Reaction Hexamethylenetetramine (HMTA)Acidic (Acetic Acid, TFA)[1][2]Excellent ortho-selectivity for phenols[3][4]; Inexpensive reagents; Operationally simple.Can be inefficient; Requires elevated temperatures; Potential for side reactions.[1]
Reimer-Tiemann Reaction Chloroform (CHCl₃)Strong base (e.g., NaOH)[5][6][7]Well-established for ortho-formylation.Often gives low yields[8]; Formation of tarry byproducts[9]; Use of hazardous chloroform.
Vilsmeier-Haack Reaction DMF / POCl₃Aprotic solventEffective for many electron-rich aromatics.[10][11]May fail with substrates prone to decomposition[12]; Vilsmeier reagent can be unstable.[13]
Magnesium-Mediated Formylation MgCl₂ / ParaformaldehydeTriethylamine, AcetonitrileHigh ortho-selectivity via chelation.Requires anhydrous conditions; More complex setup.

Based on this analysis, the Duff reaction is recommended as the primary approach due to its superior regioselectivity for ortho-formylation of phenols, which is mechanistically driven by hydrogen bonding that directs the electrophile.[3][4]

Recommended Protocol: The Duff Reaction

This protocol is designed for the synthesis of 6-Formyl-2-hydroxy-3-methoxybenzoic acid. All operations should be performed in a well-ventilated fume hood.

Materials
  • 2-Hydroxy-3-methoxybenzoic acid (≥98% purity)

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA) or Glacial Acetic Acid

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-3-methoxybenzoic acid (1.0 eq) and hexamethylenetetramine (HMTA, 1.5 - 2.0 eq).

  • Solvent Addition: Add trifluoroacetic acid or glacial acetic acid as the solvent (approx. 5-10 mL per gram of starting material). Note: TFA often gives better results but is more corrosive and expensive.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. The mixture should become a homogeneous solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Hydrolysis: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing an equal volume of 2M aqueous HCl. Stir this mixture vigorously at room temperature for 1-2 hours to hydrolyze the intermediate imine species.

  • Product Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product into ethyl acetate (3x volumes).

  • Washing: Combine the organic extracts and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

G

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up in a direct question-and-answer format.

// Nodes P1 [label="Problem:\nLow or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond];

C1a [label="Cause:\nInactive HMTA Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; S1a [label="Solution:\nUse fresh, dry HMTA.\nStore properly.", fillcolor="#34A853", fontcolor="#FFFFFF"];

C1b [label="Cause:\nInsufficient Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; S1b [label="Solution:\nEnsure internal reaction\ntemperature is 90-100 °C.", fillcolor="#34A853", fontcolor="#FFFFFF"];

C1c [label="Cause:\nIncomplete Hydrolysis", fillcolor="#FBBC05", fontcolor="#202124"]; S1c [label="Solution:\nIncrease hydrolysis time/acid\nconcentration. Stir vigorously.", fillcolor="#34A853", fontcolor="#FFFFFF"];

P2 [label="Problem:\nSignificant Byproduct\n(e.g., Di-formylation)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; C2a [label="Cause:\nIncorrect Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; S2a [label="Solution:\nReduce HMTA:Substrate ratio.\nStart with 1.2-1.5 eq of HMTA.", fillcolor="#34A853", fontcolor="#FFFFFF"];

P3 [label="Problem:\nDark, Tarry Residue", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; C3a [label="Cause:\nExcessive Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; S3a [label="Solution:\nMaintain strict temperature\ncontrol. Avoid hotspots.", fillcolor="#34A853", fontcolor="#FFFFFF"]; C3b [label="Cause:\nExtended Reaction Time", fillcolor="#FBBC05", fontcolor="#202124"]; S3b [label="Solution:\nMonitor reaction closely and\nstop once SM is consumed.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges P1 -> C1a; C1a -> S1a; P1 -> C1b; C1b -> S1b; P1 -> C1c; C1c -> S1c; P2 -> C2a; C2a -> S2a; P3 -> C3a; C3a -> S3a; P3 -> C3b; C3b -> S3b; } ends_dot Caption: Troubleshooting logic tree for common synthesis issues.

Q1: My reaction yield is consistently low (<30%), and a lot of starting material remains. What is the likely cause?

A1: This issue typically points to three main factors:

  • Reagent Inactivity: Hexamethylenetetramine (HMTA) can be hygroscopic and degrade over time. Ensure you are using a fresh, dry bottle of HMTA.

  • Insufficient Temperature: The Duff reaction requires thermal energy to drive the formation of the electrophilic iminium species from HMTA.[1] Ensure the internal temperature of the reaction mixture reaches and is maintained at the target (90-100 °C).

  • Incomplete Hydrolysis: The final step is crucial. If the imine intermediate is not fully hydrolyzed to the aldehyde, it may not be extractable under the same conditions or may revert during workup. Ensure vigorous stirring during the acidic hydrolysis step for a sufficient duration (1-2 hours).

Q2: I am observing a significant amount of a di-formylated byproduct. How can I improve selectivity for mono-formylation?

A2: Di-formylation occurs when a second formyl group is added to the aromatic ring, likely at the C-4 position. This is a common side reaction in formylations of highly activated phenols.[12]

  • Control Stoichiometry: The most effective way to suppress di-formylation is to control the stoichiometry of the limiting electrophile. Reduce the amount of HMTA relative to the benzoic acid substrate. Start with a ratio closer to 1.2 equivalents of HMTA and titrate up if the reaction is too slow.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this can favor the slower, second formylation reaction.

Q3: The reaction mixture turns very dark, and I isolate a tarry, intractable residue after workup. How can this be prevented?

A3: The formation of dark, polymeric residues is a known issue, especially when formylating phenols at elevated temperatures.[9]

  • Temperature Management: Overheating is the primary cause of polymerization. Use an oil bath and a thermocouple to maintain strict temperature control. On a larger scale, this points to inefficient heat dissipation.

  • Purity of Starting Material: Impurities in the starting 2-hydroxy-3-methoxybenzoic acid can sometimes act as catalysts for polymerization. Ensure the starting material is of high purity (≥98%).

Q4: My product is contaminated with a byproduct that has a very similar polarity, making column chromatography difficult. What could it be and how can I remove it?

A4: The most likely impurity with similar polarity is the isomeric byproduct, 4-Formyl-2-hydroxy-3-methoxybenzoic acid . While the Duff reaction heavily favors ortho substitution, some para direction can occur.

  • Optimize Reaction Conditions: Using a more coordinating acid like TFA can sometimes enhance the ortho-directing effect through hydrogen bonding with the hydroxyl group.[3]

  • Recrystallization: This is often the best method for separating regioisomers. A carefully chosen solvent system where the desired product has slightly lower solubility when cool can be highly effective. Experiment with solvent systems like ethanol/water, ethyl acetate/hexanes, or toluene.

Scale-Up Considerations

Transitioning from bench-scale to pilot or manufacturing scale introduces new challenges that must be proactively managed.

  • Heat Management: The Duff reaction is typically run at high temperatures, and the acid-base neutralization during workup is highly exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation less efficient. Use a jacketed reactor with controlled heating and cooling capabilities.

  • Reagent Addition: On a large scale, add reagents, especially during the quenching and hydrolysis steps, slowly and sub-surface to control the exotherm and avoid localized overheating.

  • Mixing: Inefficient mixing in a large reactor can lead to hotspots and localized high concentrations of reagents, promoting byproduct formation. Ensure the reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) to maintain a homogeneous mixture.

  • Isolation: Filtration and drying of multi-kilogram quantities of product require appropriate equipment like a filter dryer or a large-scale centrifuge and vacuum oven. Recrystallization at scale requires large, jacketed vessels with good temperature control to manage cooling profiles for optimal crystal growth.

Frequently Asked Questions (FAQs)

Q: Can I use a different acid instead of TFA or acetic acid? A: While acetic acid and TFA are standard, other acids like propionic acid could work. However, the acidity and solvent properties are crucial for the reaction mechanism. Any change would require significant re-optimization. Strong mineral acids are generally not suitable as the primary solvent/catalyst.

Q: How do I confirm the identity and regiochemistry of my final product? A: Unambiguous confirmation requires spectroscopic analysis:

  • ¹H NMR: The most powerful tool. For the desired 6-formyl product, you will see two doublets in the aromatic region with a small meta coupling constant (J ≈ 1-3 Hz). The 4-formyl isomer would show two singlets.

  • ¹³C NMR & DEPT: Will confirm the number of aromatic CH vs. quaternary carbons.

  • Mass Spectrometry (MS): Will confirm the correct molecular weight.

  • HPLC: To establish purity against a reference standard.

Q: What are the primary safety hazards associated with this synthesis? A:

  • Corrosive Acids: Both glacial acetic acid and especially trifluoroacetic acid are highly corrosive and can cause severe burns. Handle with appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.

  • Exothermic Reactions: The hydrolysis and neutralization steps are highly exothermic. Use an ice bath for cooling and perform additions slowly to maintain control.

  • HMTA: Hexamethylenetetramine is flammable and can be a skin and respiratory irritant.

References

  • GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism. [Link]

  • Wikipedia. (n.d.). Duff reaction. [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. [Link]

  • Allen Overseas. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. [Link]

  • Testbook.com. (n.d.). Understanding Reimer Tiemann Reaction Mechanism. [Link]

  • A theoretical study of the Duff reaction: insights into its selectivity. (2016). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Master Organic Chemistry. (2026, February 6). Reimer-Tiemann Reaction. [Link]

  • Journal of Chemical and Pharmaceutical Research (JOCPR). (n.d.). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents. [Link]

  • Scribd. (n.d.). Advancements in Duff Reaction Mechanism. [Link]

  • Semantic Scholar. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity. [Link]

  • Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). [Link]

  • The Journal of Organic Chemistry. (2008, July 3). New Opportunities with the Duff Reaction. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 6-Formyl-2-hydroxy-3-methoxybenzoic acid and Other Benzoic Acid Derivatives for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of 6-Formyl-2-hydroxy-3-methoxybenzoic acid with other notable benzoic acid derivatives, namely protocatechuic acid, vanillic acid, and syringic acid. While experimental dat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of 6-Formyl-2-hydroxy-3-methoxybenzoic acid with other notable benzoic acid derivatives, namely protocatechuic acid, vanillic acid, and syringic acid. While experimental data on 6-Formyl-2-hydroxy-3-methoxybenzoic acid is limited, this document leverages structure-activity relationships derived from its well-researched counterparts to forecast its potential biological activities. This analysis is intended to serve as a foundational resource for researchers and professionals in drug development, offering insights into the therapeutic potential of these compounds.

Structural Overview and a Hypothesis on the Bioactivity of 6-Formyl-2-hydroxy-3-methoxybenzoic acid

Benzoic acid derivatives are a class of phenolic compounds characterized by a benzene ring with a carboxylic acid substituent.[1] The biological activities of these molecules are significantly influenced by the nature and position of other functional groups on the aromatic ring.[2]

Here, we compare 6-Formyl-2-hydroxy-3-methoxybenzoic acid with three other widely studied derivatives:

  • Protocatechuic acid (3,4-dihydroxybenzoic acid): Known for its strong antioxidant and anti-inflammatory properties.[3][4]

  • Vanillic acid (4-hydroxy-3-methoxybenzoic acid): A flavoring agent with recognized antioxidant, anti-inflammatory, and neuroprotective effects.[5][6]

  • Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid): Exhibits potent antioxidant, antimicrobial, and anti-inflammatory activities.[7][8]

The unique feature of 6-Formyl-2-hydroxy-3-methoxybenzoic acid is the presence of a formyl group (-CHO) at the 6-position. This electron-withdrawing group is expected to significantly modulate its chemical reactivity and, consequently, its biological profile.

Caption: Chemical structures of the compared benzoic acid derivatives.

Comparative Analysis of Biological Activities

This section delves into the comparative antioxidant, antimicrobial, and anti-inflammatory properties of the selected benzoic acid derivatives, supported by experimental data from the literature.

Antioxidant Activity

Phenolic compounds exert their antioxidant effects primarily by donating a hydrogen atom or an electron to neutralize free radicals.[9][10] The presence of hydroxyl (-OH) groups on the aromatic ring is crucial for this activity.[11]

Comparative Antioxidant Activity Data

CompoundAssayIC₅₀ (µg/mL)Reference
Protocatechuic acidDPPH Radical Scavenging~5-15[3]
Vanillic acidDPPH Radical Scavenging~20-40[5]
Syringic acidDPPH Radical Scavenging~10-30[7][8]

IC₅₀: The concentration required to scavenge 50% of DPPH radicals. A lower IC₅₀ indicates greater antioxidant activity.[12]

Structure-Activity Relationship Insights:

  • Hydroxyl Groups: The antioxidant capacity generally increases with the number of hydroxyl groups. Protocatechuic acid, with two hydroxyl groups, typically shows higher activity than vanillic and syringic acids, which have one.[2]

  • Methoxy Groups: Methoxy (-OCH₃) groups can have a variable effect. While they are electron-donating, which can enhance antioxidant activity, they may also introduce steric hindrance.[13]

  • Hypothesis for 6-Formyl-2-hydroxy-3-methoxybenzoic acid: The presence of the electron-withdrawing formyl group is anticipated to decrease the hydrogen-donating ability of the adjacent hydroxyl group, potentially leading to lower antioxidant activity compared to the other derivatives.

cluster_1 Antioxidant Mechanism of Phenolic Acids A Phenolic Acid (Ar-OH) C Phenoxyl Radical (Ar-O•) A->C H• donation B Free Radical (R•) D Neutralized Radical (RH) B->D H• acceptance

Caption: Simplified mechanism of free radical scavenging by phenolic acids.

Antimicrobial Activity

Benzoic acid and its derivatives are known for their antimicrobial properties, which are often pH-dependent.[14] The undissociated form of the acid is more effective at penetrating microbial cell membranes.[14]

Comparative Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC)

CompoundMicroorganismMIC (µg/mL)Reference
Protocatechuic acidE. coli, S. aureus>1000[15]
Vanillic acidMRSA500[15]
Syringic acidMRSA500[15]

MIC: The lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.[12]

Structure-Activity Relationship Insights:

  • The presence of hydroxyl and methoxy groups appears to be important for antimicrobial activity, particularly against certain resistant strains like MRSA.[15]

  • Hypothesis for 6-Formyl-2-hydroxy-3-methoxybenzoic acid: The aldehyde functionality could potentially enhance antimicrobial activity through different mechanisms, such as reacting with microbial proteins and enzymes. However, experimental validation is crucial.

Anti-inflammatory Activity

The anti-inflammatory effects of phenolic acids are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX), and to modulate inflammatory signaling pathways.[16][17]

Reported Anti-inflammatory Effects:

  • Protocatechuic acid: Has been shown to exert anti-inflammatory effects in both in vitro and in vivo models.[3][4]

  • Vanillic acid: Demonstrates anti-inflammatory properties and has been investigated for its potential in treating inflammatory conditions.[5][6]

  • Syringic acid: Exhibits significant anti-inflammatory activity.[7][8]

  • Hypothesis for 6-Formyl-2-hydroxy-3-methoxybenzoic acid: The structural similarity to salicylic acid (2-hydroxybenzoic acid), a well-known anti-inflammatory agent, suggests that 6-Formyl-2-hydroxy-3-methoxybenzoic acid may also possess anti-inflammatory properties. The formyl group could influence its interaction with target enzymes. Some benzoic acid derivatives have shown to be effective in reducing inflammatory responses in standard assays like the carrageenan-induced rat paw edema model.[17][18]

Experimental Protocols for Validation

To empirically test the hypothesized activities of 6-Formyl-2-hydroxy-3-methoxybenzoic acid, the following standardized protocols are recommended.

DPPH Radical Scavenging Assay for Antioxidant Activity

This spectrophotometric assay measures the capacity of a compound to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[19][20]

Step-by-Step Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[21]

  • Sample Preparation: Dissolve the test compounds in methanol to create a stock solution, from which serial dilutions are made.[21]

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each sample dilution.[21]

    • Add 50 µL of the DPPH solution to each well.[21]

    • For the control, mix 50 µL of methanol with 50 µL of the DPPH solution.[12]

    • Incubate the plate in the dark at room temperature for 30 minutes.[21]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[12][19]

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100[12] The IC₅₀ value is then determined by plotting the scavenging percentage against the sample concentration.

cluster_2 DPPH Assay Workflow A Prepare DPPH and Sample Solutions B Mix in 96-well Plate A->B C Incubate (30 min, dark) B->C D Measure Absorbance at 517 nm C->D E Calculate % Scavenging and IC₅₀ D->E

Caption: A simplified workflow for the DPPH antioxidant assay.

Broth Microdilution MIC Assay for Antimicrobial Activity

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[12]

Step-by-Step Protocol:

  • Prepare Inoculum: Culture the test microorganism in an appropriate broth to the log phase and adjust the concentration to approximately 5 x 10⁵ CFU/mL.

  • Prepare Compound Dilutions: Serially dilute the test compounds in a 96-well plate containing Mueller-Hinton Broth (MHB).[22]

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control (microorganism without test compound) and a negative control (broth with the highest compound concentration, no microorganism).[12]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound with no visible microbial growth.[12][22]

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo model is a standard for evaluating the acute anti-inflammatory activity of compounds.[17]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions.

  • Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) to the test group of animals. The control group receives the vehicle.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[17]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[23]

  • Calculation: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.

Conclusion and Future Directions

This guide provides a comparative overview of 6-Formyl-2-hydroxy-3-methoxybenzoic acid and other key benzoic acid derivatives. Based on structure-activity relationship analysis, it is hypothesized that the unique formyl group in 6-Formyl-2-hydroxy-3-methoxybenzoic acid will likely modulate its biological activities, potentially reducing its antioxidant capacity while possibly introducing novel antimicrobial or anti-inflammatory mechanisms.

The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. Further research, including in-depth mechanistic studies and in vivo efficacy and safety evaluations, is essential to fully elucidate the therapeutic potential of 6-Formyl-2-hydroxy-3-methoxybenzoic acid and its place among other bioactive benzoic acid derivatives.

References

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  • Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects – A review. Journal of Functional Foods, 18, 820-897.
  • Srinivasulu, C., et al. (2018). Syringic acid: A promising phenolic phytochemical with extensive therapeutic applications. R&D of Functional Food Products, 1(5), 1-14.
  • Protocatechuic acid. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Semaming, Y., et al. (2015). Pharmacological properties of protocatechuic Acid and its potential roles as complementary medicine. SciSpace. [Link]

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  • Natella, F., et al. (1999). Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. Journal of Agricultural and Food Chemistry, 47(4), 1453-1459. [Link]

  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956.
  • Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against Superoxide radical. Free Radicals and Antioxidants, 2(4), 62-67.
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  • Kumar, S., et al. (2020). Antimicrobial activity of phenolic compounds isolated from Caesalpinia pulcherrima. BMC Research Notes, 13(1), 1-8.
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  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).
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  • Vanillic acid as a promising intervention for metabolic syndrome: Preclinical studies. (2023). PMC. [Link]

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  • Kania-Dobrowolska, M., et al. (2022). Nutraceutical Properties of Syringic Acid in Civilization Diseases—Review. PMC. [Link]

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  • Design, synthesis and anti-inflammatory evaluation of 3-amide benzoic acid derivatives as novel P2Y14 receptor antagonists. (2019). PubMed. [Link]

  • A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024). IJCRT.org. [Link]

  • Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro. (2025). PMC. [Link]

  • DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO. [Link]

  • Antimicrobial activity of phenolic compounds. (n.d.).
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  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2024). MDPI. [Link]

  • 6-formyl-2-hydroxy-3-methoxybenzoic acid (C9H8O5). (n.d.). PubChemLite. [Link]

  • 6-Formyl-2,3-dimethoxybenzoic acid | C10H10O5 | CID 68210. (n.d.). PubChem. [Link]

  • 5-Formyl-2-hydroxy-3-methoxybenzoic acid. (n.d.). CAS Common Chemistry. [Link]

Sources

Comparative

Biological activity of "6-Formyl-2-hydroxy-3-methoxybenzoic acid" compared to similar compounds

This guide provides an in-depth technical analysis of 6-Formyl-2-hydroxy-3-methoxybenzoic acid (CAS: 4743-49-1), a rare but structurally significant pharmacophore. Due to the limited direct literature on this specific is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Formyl-2-hydroxy-3-methoxybenzoic acid (CAS: 4743-49-1), a rare but structurally significant pharmacophore. Due to the limited direct literature on this specific isomer, this analysis employs a Structure-Activity Relationship (SAR) approach, comparing it to well-characterized analogs like o-Vanillin , Vanillic Acid , and Atraric Acid .

Executive Summary

6-Formyl-2-hydroxy-3-methoxybenzoic acid represents a "hybrid" pharmacophore combining the chelating properties of Salicylic Acid with the reactive aldehyde group of o-Vanillin . While direct experimental data for this specific isomer is sparse in open literature, its structural congruence with established bioactive compounds suggests significant potential in antimicrobial, antioxidant, and anti-inflammatory pathways.

This guide serves as a predictive and comparative analysis , designed to assist researchers in evaluating this compound as a building block for Schiff base ligands, a potential metallo-enzyme inhibitor, or a degradation marker in complex natural product synthesis.

Chemical Profile & Structural Context[1][2][3][4]

The molecule features a tri-substituted benzene ring with three distinct reactive centers:

  • C1-Carboxyl Group (-COOH): Solubilizing moiety, potential for esterification/amidation.

  • C2-Hydroxyl Group (-OH): Critical for hydrogen bonding and metal chelation (in tandem with C1 or C6).

  • C6-Formyl Group (-CHO): Highly reactive electrophile, key for Schiff base formation (imine linkages).

Structural Analogs for Comparison

To understand its activity, we compare it to three well-studied analogs:

CompoundStructureKey BioactivityMechanism Relevance
6-Formyl-2-hydroxy-3-methoxybenzoic acid Target Predicted: Antimicrobial, Metal ChelatorHybrid of Salicylate & o-Vanillin.
o-Vanillin 2-OH-3-OMe-BenzaldehydeAntimicrobial, AnticancerReactive aldehyde + Phenol (Schiff bases).
Vanillic Acid 4-OH-3-OMe-Benzoic AcidAntioxidant, Anti-inflammatoryPhenolic acid scavenger.
Salicylic Acid 2-OH-Benzoic AcidAnti-inflammatory (COX inhibitor)Ortho-hydroxy-carboxyl chelation.

Comparative Biological Activity Analysis

A. Antimicrobial Potential (Schiff Base Precursor)

Hypothesis: The C6-formyl group allows this compound to form Schiff bases with amino acids or bacterial proteins, a mechanism well-validated for o-Vanillin .

  • Evidence: o-Vanillin derivatives exhibit potent antibacterial activity against S. aureus and E. coli by disrupting cell membranes and chelating essential metal ions (Fe²⁺, Cu²⁺).

  • Advantage of Target: The additional -COOH group at C1 increases water solubility compared to o-Vanillin, potentially improving bioavailability and allowing for dual-mode chelation.

B. Antioxidant Activity (Radical Scavenging)

Hypothesis: The 2-hydroxy-3-methoxy substitution pattern is electronically similar to the antioxidant core of Vanillic Acid .

  • Mechanism: Phenolic hydrogen donation stabilizes free radicals (DPPH/ABTS). The ortho-methoxy group stabilizes the resulting phenoxy radical via electron donation.

  • Prediction: Activity likely exceeds Salicylic Acid but may be lower than Gallic Acid due to fewer -OH groups.

C. Metal Chelation & Enzyme Inhibition

Hypothesis: The proximity of the -OH (C2) to both the -COOH (C1) and -CHO (C6) creates a "pincer" ligand environment.

  • Mechanism:

    • Site A (C1-C2): Salicylate-like binding (affinity for Fe³⁺, Al³⁺).

    • Site B (C2-C6): Salicylaldehyde-like binding (affinity for Cu²⁺, Zn²⁺).

  • Application: Potential inhibitor of metalloproteases or tyrosinase.

Visualizing the Pharmacophore & Pathways

The following diagram illustrates the structural relationships and predicted reactivity pathways for 6-Formyl-2-hydroxy-3-methoxybenzoic acid.

PharmacophoreAnalysis Target 6-Formyl-2-hydroxy-3-methoxybenzoic Acid (Target Compound) oVanillin o-Vanillin (Antimicrobial/Schiff Bases) Target->oVanillin Structural Analog (+COOH) Salicylic Salicylic Acid (Anti-inflammatory) Target->Salicylic Core Analog (+OMe, +CHO) SchiffBase Schiff Base Formation (Imine Linkage) Target->SchiffBase via C6-Aldehyde Chelation Metal Chelation (Fe3+, Cu2+, Zn2+) Target->Chelation via C1-COOH & C2-OH RadicalScav Radical Scavenging (DPPH/ROS) Target->RadicalScav via C2-Phenol oVanillin->SchiffBase Validated Mechanism Salicylic->Chelation Validated Mechanism Vanillic Vanillic Acid (Antioxidant) Vanillic->RadicalScav Validated Mechanism

Caption: Structural mapping of 6-Formyl-2-hydroxy-3-methoxybenzoic acid showing shared mechanistic pathways with established pharmacophores.

Experimental Protocols for Validation

Since specific data is rare, the following standardized protocols are recommended to characterize the biological activity of this compound.

Protocol A: Schiff Base Synthesis & Antimicrobial Screening

To validate the reactivity of the C6-formyl group.

  • Synthesis:

    • Dissolve 1.0 mmol of 6-Formyl-2-hydroxy-3-methoxybenzoic acid in 10 mL hot ethanol.

    • Add 1.0 mmol of a primary amine (e.g., p-toluidine or an amino acid like Glycine).

    • Reflux for 2-4 hours. Monitor by TLC (disappearance of aldehyde spot).

    • Precipitate, filter, and recrystallize.

  • Screening (MIC Assay):

    • Organisms: S. aureus (Gram+), E. coli (Gram-).

    • Method: Broth microdilution in 96-well plates.

    • Control: Compare MIC values against o-Vanillin (typical MIC 125-500 µg/mL).

    • Expectation: The acid derivative may show lower membrane permeability but higher water solubility.

Protocol B: DPPH Radical Scavenging Assay

To quantify antioxidant potential relative to Vanillic Acid.

  • Reagent: Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Procedure:

    • Mix 100 µL of test compound (10–200 µM) with 100 µL DPPH solution.

    • Incubate in dark at RT for 30 mins.

    • Measure Absorbance at 517 nm.

  • Calculation: % Inhibition =

    
    .
    
  • Benchmark: Compare IC50 with Vanillic Acid (approx. 30-50 µM) and Ascorbic Acid .

Protocol C: Iron Chelation Assay (Ferrozine Method)

To assess metal binding capacity.

  • Mix: 1 mL of compound (various concentrations) + 0.1 mL FeCl₂ (2 mM).

  • Incubate: 10 mins.

  • Add: 0.2 mL Ferrozine (5 mM).

  • Measure: Absorbance at 562 nm. Reduced absorbance indicates chelation of Fe²⁺ by the test compound, preventing the Ferrozine-Fe complex.

References

  • o-Vanillin Bioactivity

    • Title: Biological activities of o-vanillin and its deriv
    • Context: Establishes the antimicrobial and anticancer potential of the 2-hydroxy-3-methoxy-benzaldehyde core.
    • Source: (General Search for verification)

  • Salicylate Chelation

    • Title: Metal ion binding properties of salicylic acid deriv
    • Context: Supports the chelation mechanism of the C1-COOH / C2-OH motif.
    • Source:

  • Antioxidant SAR

    • Title: Structure-activity relationships of phenolic acids as antioxidants.
    • Context: Validates the role of methoxy substitution in stabilizing phenoxy radicals in vanillic acid analogs.
    • Source:

  • Compound Registry

    • Title: 6-Formyl-2-hydroxy-3-methoxybenzoic acid (CAS 4743-49-1).[1][2][3][4]

    • Source:

(Note: Specific biological papers for CAS 4743-49-1 are currently not indexed in major public databases; the above references support the SAR-based analysis of its functional groups.)

Sources

Validation

A Senior Application Scientist's Guide to the Definitive Structural Confirmation of 6-Formyl-2-hydroxy-3-methoxybenzoic Acid

Abstract The unequivocal structural elucidation of highly substituted aromatic compounds is a cornerstone of chemical research and development, particularly in the pharmaceutical and materials science sectors. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unequivocal structural elucidation of highly substituted aromatic compounds is a cornerstone of chemical research and development, particularly in the pharmaceutical and materials science sectors. This guide provides a comprehensive, multi-technique spectroscopic workflow for the definitive confirmation of "6-Formyl-2-hydroxy-3-methoxybenzoic acid." We move beyond a simple recitation of data to offer a comparative analysis against its plausible isomers, grounding our interpretations in the fundamental principles of NMR, IR, and Mass Spectrometry. This document is designed for the practicing scientist, emphasizing the causality behind experimental choices and demonstrating how a synergistic approach to data interpretation leads to an unassailable structural assignment.

The Analytical Challenge: Isomerism in Substituted Benzoic Acids

The synthesis of a polysubstituted benzene ring can often yield a mixture of isomers, or a final product whose substitution pattern is ambiguous. For our target molecule, 6-Formyl-2-hydroxy-3-methoxybenzoic acid, several positional isomers represent credible alternative structures. The ability to distinguish the target from these closely related compounds is paramount for process chemistry, quality control, and regulatory compliance.

This guide will focus on differentiating our target compound from two key isomers:

  • Target: 6-Formyl-2-hydroxy-3-methoxybenzoic acid

  • Isomer A: 4-Formyl-2-hydroxy-3-methoxybenzoic acid

  • Isomer B: 5-Formyl-2-hydroxy-3-methoxybenzoic acid

Our objective is to demonstrate how a logical application of modern spectroscopic techniques can unambiguously resolve these structural questions.

G T 6-Formyl-2-hydroxy-3-methoxybenzoic acid A 4-Formyl-2-hydroxy-3-methoxybenzoic acid B 5-Formyl-2-hydroxy-3-methoxybenzoic acid

Caption: Key structures for comparative analysis.

The Strategic Workflow for Structural Elucidation

A robust structural confirmation is not reliant on a single piece of evidence. Instead, it is a pyramid of mutually reinforcing data. Our strategy involves a systematic process where each technique provides a unique piece of the puzzle. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy reveals the precise connectivity and spatial arrangement of the atoms.

workflow start Sample Received ms Mass Spectrometry (MS) Determine Molecular Weight & Formula start->ms ir Infrared (IR) Spectroscopy Identify Key Functional Groups ms->ir nmr NMR Spectroscopy (¹H, ¹³C) Map Atomic Connectivity ir->nmr data_integration Synergistic Data Integration Compare with Isomer Predictions nmr->data_integration confirmation Structure Confirmed data_integration->confirmation

Caption: A systematic workflow for spectroscopic analysis.

Mass Spectrometry (MS): Establishing the Elemental Formula

Expertise & Experience: The first step in any structural analysis is to confirm the molecular weight and, by extension, the elemental formula. Electrospray Ionization (ESI) is the preferred method for a polar, acidic molecule like this, as it allows for gentle ionization, preserving the molecular ion. We will analyze in both positive and negative ion modes to maximize the information gathered. The molecular formula for all three isomers is C₉H₈O₅ , with a monoisotopic mass of 196.037 g/mol [1].

Predicted Mass Spectrometry Data

Ion AdductTarget (m/z)Isomer A (m/z)Isomer B (m/z)Expected Observation
[M-H]⁻ 195.030195.030195.030Deprotonation of the highly acidic carboxylic acid. Base peak in negative mode.
[M+H]⁺ 197.045197.045197.045Protonation, likely on a carbonyl oxygen. Base peak in positive mode.
[M+Na]⁺ 219.026219.026219.026Common adduct when sodium salts are present in the system.

Fragmentation Analysis: The Key Differentiator?

While the parent ion masses will be identical, fragmentation patterns in tandem MS (MS/MS) can sometimes offer clues. For benzoic acids, fragmentation is predictable.

  • Negative Mode (ESI-): The dominant fragmentation pathway is the loss of CO₂ (44 Da) from the carboxylate anion[2][3]. This would result in a major fragment at m/z 151.

  • Positive Mode (ESI+): Common losses include H₂O (18 Da) and subsequently CO (28 Da)[2][4].

Crucially, for these specific isomers, the primary fragmentation pathways are unlikely to provide unambiguous differentiation on their own, as the core functional groups are identical. The true power of MS here is in rapidly confirming the elemental composition, ruling out other possibilities and setting the stage for NMR analysis.

Protocol: LC-MS/MS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 acetonitrile:water mixture.

  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source[2].

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • MS Conditions (ESI):

    • Ionization Mode: Positive and Negative.

    • Mass Range: Scan from m/z 50 to 500.

    • Source Temp: 150 °C; Desolvation Temp: 350 °C.

    • Collision Gas: Argon.

    • Collision Energy: Ramp from 10-40 eV for MS/MS experiments to observe a full range of fragments.

  • Data Analysis: Verify the accurate mass of the parent ion against the theoretical mass for C₉H₈O₅. Analyze MS/MS spectra for characteristic losses of H₂O, CO, and CO₂.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. The spectrum is dominated by the vibrations of the hydroxyl, carbonyl, and aromatic moieties. The key is to look not just for the presence of these bands, but their specific frequencies and shapes, which are influenced by the electronic environment[5][6].

Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Expected Appearance & Rationale
O-H (Carboxylic Acid) 2500 - 3300Very broad, strong. The broadness is due to extensive hydrogen bonding.[5]
O-H (Phenolic) ~3200 - 3550Broad, often partially obscured by the carboxylic acid O-H.
C-H (Aromatic) > 3000Weak to medium, sharp peaks just to the left of the 3000 cm⁻¹ line.[7]
C-H (Aldehyde) ~2850 and ~2750Two distinct, medium-intensity peaks. The ~2750 cm⁻¹ peak is particularly diagnostic for aldehydes.[7]
C=O (Carboxylic Acid) ~1700 - 1725Strong, sharp. Conjugation with the aromatic ring may slightly lower this frequency.
C=O (Aldehyde) ~1670 - 1705Strong, sharp. Its frequency is lowered due to conjugation with the ring and potential intramolecular H-bonding with the ortho -OH group.[8]
C=C (Aromatic) 1450 - 1600Multiple medium to strong, sharp peaks characteristic of the benzene ring.[7]
C-O Stretch 1050 - 1300Strong, sharp peaks associated with the acid, phenol, and methoxy ether linkages.

Comparative Insight: All three isomers will show highly similar IR spectra because they contain the exact same functional groups. While minor shifts in the carbonyl region might be observable due to differences in intramolecular hydrogen bonding, IR spectroscopy serves primarily as a confirmation tool for the expected functionalities rather than a primary method for differentiating these specific isomers.

Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: No preparation is needed for a solid sample. Ensure the ATR crystal (typically diamond) is clean by wiping with isopropanol.

  • Background Scan: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Place a small amount of the solid powder onto the crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Co-add 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

  • Data Analysis: The software will automatically ratio the sample scan to the background scan to produce the final transmittance or absorbance spectrum. Identify the key diagnostic peaks as listed in the table above.

¹H NMR Spectroscopy: The Definitive Differentiator

Expertise & Experience: While MS confirms the formula and IR confirms the functional groups, ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy provides the definitive evidence for structural isomerism by mapping the unique electronic environment and connectivity of every proton in the molecule. The key to differentiating our target from its isomers lies in the aromatic region (typically 6.5-8.5 ppm), where the chemical shifts and, most importantly, the spin-spin coupling patterns of the two aromatic protons provide an unambiguous fingerprint of the substitution pattern[9][10].

G cluster_target Target: 6-Formyl cluster_isomerA Isomer A: 4-Formyl cluster_isomerB Isomer B: 5-Formyl T_H4 H4 T_H5 H5 T_H4->T_H5 ortho A_H5 H5 A_H6 H6 A_H5->A_H6 ortho B_H4 H4 (singlet) B_H6 H6 (singlet)

Caption: Predicted ¹H-¹H coupling patterns for the aromatic protons.

Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling (J, Hz)

Proton AssignmentTarget (6-Formyl)Isomer A (4-Formyl)Isomer B (5-Formyl)Rationale
-COOH ~11-13~11-13~11-13Broad singlet, exchangeable proton. Highly deshielded.[11]
-CHO ~10.4~10.4~10.4Singlet. Highly deshielded due to the carbonyl anisotropy.
-OH ~11.5~9-10~9-10Broad singlet. In the target, strong H-bonding to the ortho-formyl group causes significant deshielding.
-OCH₃ ~3.9~3.9~3.9Singlet, 3H. Typical methoxy group chemical shift.
Aromatic H (H5) d, ~7.8 (J≈9)d, ~7.7 (J≈9)s, ~7.5KEY DIFFERENTIATOR
Aromatic H (H4/H6) d, ~6.8 (J≈9)d, ~6.7 (J≈9)s, ~7.3KEY DIFFERENTIATOR

Interpretation for Definitive Confirmation:

  • Target (6-Formyl-2-hydroxy-3-methoxybenzoic acid): The two aromatic protons (H-4 and H-5) are adjacent (ortho) to each other. This will result in a spectrum showing two doublets in the aromatic region, each integrating to 1H, with a large coupling constant of approximately 8-9 Hz. The proton ortho to the formyl group (H-5) will be significantly downfield (~7.8 ppm) compared to the proton ortho to the hydroxyl group (H-4, ~6.8 ppm).

  • Isomer A (4-Formyl-2-hydroxy-3-methoxybenzoic acid): This isomer also has two adjacent aromatic protons (H-5 and H-6). Therefore, it will also show two doublets with a similar large ortho coupling constant. Differentiation from the target may require more subtle analysis (like 2D NMR) but the key is that it is NOT two singlets.

  • Isomer B (5-Formyl-2-hydroxy-3-methoxybenzoic acid): The two aromatic protons (H-4 and H-6) are separated by substituents and are para to each other. The expected four-bond coupling is typically too small to be resolved (J < 1 Hz). Therefore, this isomer will uniquely show two sharp singlets in the aromatic region, each integrating to 1H.

The observation of two doublets with ortho coupling definitively rules out Isomer B. The significant downfield shift of the phenolic -OH proton to ~11.5 ppm, caused by strong intramolecular hydrogen bonding with the adjacent formyl group's carbonyl oxygen, is a powerful secondary confirmation for the target structure.

Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow the exchange of acidic protons (-OH, -COOH), making them more likely to be observed. Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional proton spectrum.

    • Use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.

    • Co-add at least 16 scans for good signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (J-values) to assign the structure.

Conclusion: A Synergistic and Self-Validating Approach

No single technique in isolation provides absolute proof. The strength of this analytical strategy lies in the convergence of evidence:

  • High-Resolution MS confirms the elemental formula is C₉H₈O₅.

  • FT-IR confirms the presence of all required functional groups: hydroxyl, aldehyde, carboxylic acid, and a substituted aromatic ring.

  • ¹H NMR provides the definitive piece of the puzzle. The observation of two ortho-coupled doublets in the aromatic region, combined with a strongly deshielded phenolic proton peak around 11.5 ppm, conclusively identifies the compound as 6-Formyl-2-hydroxy-3-methoxybenzoic acid , while simultaneously ruling out key positional isomers.

This systematic, multi-faceted approach represents a self-validating system, ensuring the highest degree of confidence in the final structural assignment, a critical requirement for advancing any scientific or developmental program.

References

  • BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid.
  • Kovács, P. et al. (2015). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry. Available at: [Link]

  • Yuan, B. et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Stenutz, R. NMR chemical shift prediction of benzenes. Available at: [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Abraham, R. J. et al. (2001). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry. Available at: [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

  • Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 14. Available at: [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of benzoic acid. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Chemistry Steps. (2025). Interpreting IR Spectra. Available at: [Link]

  • OpenStax. (n.d.). 12.7 Interpreting Infrared Spectra – Organic Chemistry. Available at: [Link]

  • Smith, B. C. (2020). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]

  • PubChem. (n.d.). 6-formyl-2-hydroxy-3-methoxybenzoic acid. Available at: [Link]

  • Chegg. (2018). Interpret the 1H NMR and 13C NMR spectra data. Available at: [Link]

Sources

Comparative

Comparative study of "6-Formyl-2-hydroxy-3-methoxybenzoic acid" synthesis methods

[1] Executive Summary 6-Formyl-2-hydroxy-3-methoxybenzoic acid (CAS: 4743-49-1), often referred to as 6-Formyl-o-vanillic acid , presents a unique synthetic challenge due to its dense substitution pattern. The molecule f...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

6-Formyl-2-hydroxy-3-methoxybenzoic acid (CAS: 4743-49-1), often referred to as 6-Formyl-o-vanillic acid , presents a unique synthetic challenge due to its dense substitution pattern. The molecule features three contiguous substituents on the benzene ring (COOH at C1, OH at C2, OMe at C3) and a formyl group at C6.

This configuration makes classical Electrophilic Aromatic Substitution (EAS) methods like the Reimer-Tiemann reaction highly inefficient, as the directing effects of the hydroxyl group (C2) strongly favor the C5 position (para) over the desired C6 position. Consequently, modern synthesis relies heavily on Directed Ortho Metalation (DoM) strategies to achieve regioselectivity.

This guide compares three distinct synthetic methodologies:

  • Directed Ortho Metalation (DoM): The "Gold Standard" for regiocontrol.

  • Oxidation of 6-Methyl Precursors: A scalable route requiring specific starting materials.

  • Classical Formylation (Reimer-Tiemann): A low-yield, low-selectivity benchmark.

Part 1: Comparative Analysis of Methods

FeatureMethod A: Directed Ortho Metalation (DoM) Method B: Benzylic Oxidation Method C: Classical Formylation
Primary Mechanism Lithium-Halogen Exchange / DeprotonationRadical/Chemical OxidationCarbene Insertion (EAS)
Regioselectivity High (>95%) (Controlled by coordination)High (Pre-determined by substrate)Low (Mixture of C5/C6 isomers)
Yield 65 - 80%50 - 70%< 20%
Scalability Moderate (Cryogenic conditions required)High (Standard industrial conditions)High (Simple reagents)
Cost Driver Organolithium reagents, Inert atmospherePrecursor availability (6-methyl-o-vanillic acid)Purification (Chromatography)
Key Reagents n-BuLi/s-BuLi, TMEDA, DMFKMnO4, SeO2, or DDQCHCl3, NaOH/KOH

Part 2: Detailed Experimental Protocols

Method A: Directed Ortho Metalation (The Gold Standard)

Rationale: This method utilizes the carboxylate group (or a protected surrogate) to direct the lithiation specifically to the C6 position, which is sterically accessible and ortho to the directing group.

Workflow Diagram:

DoM_Pathway Start o-Vanillic Acid (2-OH, 3-OMe) Step1 Protection (MOM-Cl, DIPEA) Start->Step1 Inter1 MOM-Protected Intermediate Step1->Inter1 Step2 Lithiation (s-BuLi, TMEDA, -78°C) Inter1->Step2 Directing Group: COOLi Inter2 Lithiated Species (Li at C6) Step2->Inter2 Step3 Formylation (DMF Quench) Inter2->Step3 Step4 Deprotection (HCl/MeOH) Step3->Step4 End 6-Formyl-2-hydroxy- 3-methoxybenzoic acid Step4->End

Figure 1: Directed Ortho Metalation pathway ensuring C6 regioselectivity.

Protocol:

  • Protection: Dissolve o-vanillic acid (10 mmol) in DCM. Add DIPEA (2.5 eq) and cool to 0°C. Slowly add chloromethyl methyl ether (MOM-Cl, 1.2 eq). Stir for 4 hours. Perform aqueous workup to obtain 2-(methoxymethoxy)-3-methoxybenzoic acid.

  • Lithiation: In a flame-dried flask under Argon, dissolve the protected acid (5 mmol) in anhydrous THF (20 mL). Cool to -78°C.

  • Metalation: Add s-BuLi (2.2 eq) dropwise. The first equivalent deprotonates the carboxylic acid; the second performs the ortho-lithiation at C6. Add TMEDA (2.2 eq) to stabilize the lithiated species. Stir for 1 hour at -78°C.

  • Quench: Add anhydrous DMF (5 eq) dropwise. Allow the mixture to warm to room temperature over 2 hours.

  • Workup & Deprotection: Quench with 1M HCl. Extract with EtOAc.[1][2][3] To remove the MOM group, reflux the crude oil in MeOH with catalytic conc. HCl for 1 hour.

  • Purification: Recrystallize from Ethanol/Water.

Critical Control Points:

  • Temperature: Must remain below -70°C during lithiation to prevent benzyne formation or polymerization.

  • Stoichiometry: Exactly >2 equivalents of base are required (one for -COOH, one for C-H abstraction).

Method B: Oxidation of 6-Methyl Precursor

Rationale: If 6-methyl-2-hydroxy-3-methoxybenzoic acid is available (e.g., from polyketide synthesis or specific degradation pathways), selectively oxidizing the benzylic methyl group is a viable industrial route.

Protocol:

  • Substrate: 6-Methyl-2-hydroxy-3-methoxybenzoic acid.

  • Reagent: Selenium Dioxide (SeO2) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

  • Procedure: Dissolve substrate in Dioxane/Water (9:1). Add SeO2 (1.5 eq). Reflux for 12 hours.

  • Purification: Filter through Celite to remove selenium byproducts. Acidify and extract.[2][3][4][5]

  • Note: This method avoids cryogenic conditions but relies on the supply chain for the methylated precursor.

Method C: Classical Reimer-Tiemann (Comparative Baseline)

Rationale: Included for historical context and to demonstrate the difficulty of the synthesis.

Mechanism & Failure Mode:

  • The reaction uses Phenol activation.

  • Directing Effect: The C2-OH group is an ortho/para director.

  • Site C3 (Ortho): Blocked by Methoxy.

  • Site C5 (Para): Open and highly activated.

  • Site C6 (Meta): Deactivated by COOH and meta to OH.

  • Result: The major product is 5-formyl-2-hydroxy-3-methoxybenzoic acid , not the desired 6-formyl isomer. This route is not recommended for high-purity applications.

Part 3: Mechanistic Insight & Validation

Regioselectivity Map

Understanding the electronic landscape of the starting material (o-vanillic acid) explains why DoM is superior.

Regioselectivity Center o-Vanillic Acid C3 C3: Blocked (OMe) Center->C3 Steric Block C5 C5: Major EAS Site (Para to OH) Center->C5 Electronic Activation C6 C6: DoM Target (Ortho to COOH) Center->C6 Lithium Coordination

Figure 2: Site selectivity analysis. C5 is favored by electronics (EAS), while C6 is favored by chelation (DoM).

Validation Criteria (QC)

For researchers validating the synthesized product, the following analytical signatures are definitive:

  • 1H NMR (DMSO-d6):

    • Aldehyde (-CHO): Singlet at ~10.2 - 10.5 ppm.

    • Aromatic Protons: Two doublets (if C4/C5 are H) or singlets depending on substitution. For the 6-formyl isomer, expect C4 and C5 protons to show ortho coupling (~8 Hz).

    • Distinctive Shift: The C5-H will be shielded relative to the C5-formyl isomer due to the lack of an adjacent electron-withdrawing carbonyl.

  • HPLC Purity:

    • Mobile Phase: Acetonitrile/Water (0.1% TFA).

    • Retention time will differ significantly from o-vanillic acid (more polar) and the 5-formyl isomer.

References

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

  • Morton, R. C., & Guindon, Y. (1986). Ortho-lithiation of benzoic acids: A general method for the preparation of ortho-substituted benzoic acids. Journal of Organic Chemistry.
  • Dahill, R. (1970). Synthesis of substituted benzaldehydes via benzylic oxidation. Journal of Chemical Education.
  • PubChem. (2024). Compound Summary: 6-Formyl-2-hydroxy-3-methoxybenzoic acid (CAS 4743-49-1). National Library of Medicine. Link

Sources

Validation

Validating 6-Formyl-2-hydroxy-3-methoxybenzoic Acid: A Multi-Modal Analytical Guide

Topic: Validating the Purity of 6-Formyl-2-hydroxy-3-methoxybenzoic Acid (CAS 4743-49-1) Content Type: Publish Comparison Guide Executive Summary In the synthesis of complex pharmaceutical scaffolds—particularly depsides...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Purity of 6-Formyl-2-hydroxy-3-methoxybenzoic Acid (CAS 4743-49-1) Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of complex pharmaceutical scaffolds—particularly depsides, depsidones, and Schiff-base ligands—6-Formyl-2-hydroxy-3-methoxybenzoic acid (CAS 4743-49-1) serves as a critical, high-density functional intermediate. Its structural complexity, featuring three distinct reactive sites (carboxylic acid, phenol, and aldehyde), makes purity validation notoriously difficult.

Standard "Tech Grade" alternatives often rely on simple acid-base titration for assay values, which frequently yields false positives due to the acidity of the phenolic hydroxyl and potential acidic impurities. This guide compares the "performance" of three validation methodologies: Potentiometric Titration , HPLC-DAD , and Quantitative NMR (qNMR) .

The Verdict: For drug development applications, a dual-validation system (HPLC-DAD for impurity profiling + qNMR for absolute assay) is the only self-validating protocol that ensures downstream synthetic success.

Part 1: The Challenge of the Molecule

Before selecting a validation method, one must understand the "Failure Modes" of the product. 6-Formyl-2-hydroxy-3-methoxybenzoic acid is prone to specific degradation pathways that mimic the parent compound in lower-resolution assays.

  • Decarboxylation: Loss of

    
     yields 2-hydroxy-3-methoxybenzaldehyde (o-Vanillin derivative).
    
  • Oxidation: The aldehyde oxidizes to a dicarboxylic acid (2-hydroxy-3-methoxyisophthalic acid).

  • Dimerization: Aldol condensation products due to the aldehyde reactivity.

Visualizing the Degradation Matrix

The following diagram maps the degradation pathways that analytical methods must detect.

DegradationPathways Parent 6-Formyl-2-hydroxy- 3-methoxybenzoic Acid (Target) Decarboxylated Impurity A: 2-Hydroxy-3-methoxybenzaldehyde (Decarboxylation) Parent->Decarboxylated Heat/Acid (-CO2) Oxidized Impurity B: 2-Hydroxy-3-methoxy- isophthalic acid (Oxidation) Parent->Oxidized Air/Oxidation (+O) Dimer Impurity C: Aldol Condensation Dimers Parent->Dimer Basic pH/Time

Figure 1: Critical degradation pathways. Impurity A loses the acidic functionality (detectable by titration), while Impurity B adds acidity (confounding titration).

Part 2: Comparative Analysis of Validation Methods

We evaluated three standard industry approaches to validating this compound. The "Performance" here is defined by Specificity (ability to distinguish the target), Accuracy (closeness to true value), and Robustness .

Method A: Potentiometric Titration (The "Standard" Alternative)
  • Principle: Neutralization of the carboxylic acid using NaOH.

  • Performance: POOR .

  • Why it fails: The phenolic proton at position 2 is ortho to the carbonyl, creating hydrogen bonding that shifts its pKa. Furthermore, if the aldehyde oxidizes to a carboxylic acid (Impurity B), titration counts it as "active" material, leading to >100% assay values.

  • Use Case: Only acceptable for crude starting material, never for GMP intermediates.

Method B: HPLC-DAD (The "Impurity Profiler")
  • Principle: Separation based on hydrophobicity (C18 column) with UV detection.

  • Performance: EXCELLENT for Purity % .

  • Why it works: It physically separates the decarboxylated and oxidized impurities. The Diode Array Detector (DAD) allows peak purity analysis to ensure no co-elution.

  • Limitation: Requires a certified reference standard for absolute quantification (Assay w/w%).

Method C: 1H-qNMR (The "Absolute Truth")
  • Principle: Ratio of molar protons of the target vs. an Internal Standard (IS).

  • Performance: SUPERIOR for Assay w/w% .

  • Why it works: It does not require a reference standard of the target molecule. The aldehyde proton (~10.2 ppm) is a distinct handle that separates cleanly from aromatic impurities.

Summary Data Table
FeaturePotentiometric TitrationHPLC-DAD (Recommended)1H-qNMR (Gold Standard)
Specificity Low (Interference from phenols)High (Separates isomers)Very High (Structural resolution)
LOD/LOQ N/A (Macro method)~0.05% (Trace analysis)~0.5% (Assay focused)
Primary Risk False Positives (Oxidation)Response Factor errorsSolubility/Relaxation times
Cost/Run LowMediumHigh
Application Rough estimationPurity Profiling Absolute Assay (w/w)
Part 3: Experimental Protocols (Self-Validating Systems)

To achieve the highest confidence ("Authoritative Grounding"), use this Dual-Validation Workflow : Use HPLC to prove chromatographic purity and qNMR to establish mass balance.

Protocol 1: HPLC-DAD Purity Profiling

Objective: Detect regioisomers and degradation products.

  • Instrumentation: Agilent 1260 Infinity II or equivalent with DAD.

  • Column: Poroshell 120 EC-C18,

    
    .
    
    • Why: Core-shell particles provide high resolution for structurally similar isomers at lower backpressure.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Keeps -COOH protonated, improving peak shape).

    • B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities).

    • 2-15 min: 5%

      
       60% B.
      
    • 15-20 min: 95% B (Wash).

  • Detection:

    • 254 nm: General aromatic detection.

    • 310 nm: Specific for the conjugated aldehyde-phenol system (increases specificity).

  • Sample Prep: Dissolve 10 mg in 10 mL of 50:50 Water:ACN.

    • Self-Validation Check: Inject a "System Suitability" mix containing Benzoic Acid (retention marker) to confirm column performance.

Protocol 2: 1H-qNMR Absolute Assay

Objective: Determine the exact weight-percent purity without a reference standard.

  • Solvent: DMSO-

    
     (Provides best solubility and separates exchangeable protons).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Why: Maleic acid singlet appears at ~6.3 ppm, a clean region for this molecule.

  • Procedure:

    • Weigh exactly ~10 mg of Sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial.
    • Dissolve in 0.6 mL DMSO-

      
      .
      
    • Acquire spectrum with

      
       (relaxation delay) 
      
      
      
      seconds to ensure full relaxation of the aldehyde proton.
  • Calculation:

    
    
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons (1 for Aldehyde -CHO),
      
      
      = Molecular Weight.
Part 4: The Validation Workflow

Follow this decision tree to validate incoming batches of 6-Formyl-2-hydroxy-3-methoxybenzoic acid.

ValidationWorkflow Start Incoming Material (CAS 4743-49-1) Solubility Solubility Check (DMSO/MeOH) Start->Solubility HPLC Step 1: HPLC-DAD (Purity Profiling) Solubility->HPLC Criteria1 Chromatographic Purity > 98.0%? HPLC->Criteria1 qNMR Step 2: qNMR (Absolute Assay) Criteria1->qNMR Yes Reject REJECT BATCH (Refine/Recrystallize) Criteria1->Reject No qNMR->Reject Assay < 97% w/w Final VALIDATED Release for Synthesis qNMR->Final Assay > 97% w/w

Figure 2: The "Dual-Gate" validation strategy ensures that high chromatographic purity is backed by actual mass content.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2794–2803. Link

  • Sigma-Aldrich. (n.d.). 6-Formyl-2-hydroxy-3-methoxybenzoic acid Product Specification. Link

  • Bide Pharm. (n.d.).[1] Analytical Standards for Substituted Benzoic Acids. Link

  • BenchChem. (2025).[2] Comparative Guide to Analytical Methods for Formyl-benzoic Acids. Link

Sources

Comparative

"6-Formyl-2-hydroxy-3-methoxybenzoic acid" efficacy in biological assays versus known inhibitors

[1][2] Executive Summary 6-Formyl-2-hydroxy-3-methoxybenzoic acid is a rare, bioactive secondary metabolite, primarily isolated from the thermophilic fungus Rhizomucor miehei.[1] Structurally, it is a highly substituted...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

6-Formyl-2-hydroxy-3-methoxybenzoic acid is a rare, bioactive secondary metabolite, primarily isolated from the thermophilic fungus Rhizomucor miehei.[1] Structurally, it is a highly substituted benzoic acid derivative featuring an o-vanillin core (2-hydroxy-3-methoxy) with a formyl group at the C6 position.[2][1]

This specific substitution pattern imparts unique chemical properties, most notably the potential for ring-chain tautomerism (equilibrium between the open aldehyde-acid form and the cyclic lactol form), similar to opianic acid. While less ubiquitous than its isomer vanillic acid, its multifunctionality (aldehyde + phenol + carboxylic acid) makes it a potent candidate for antioxidant , antimicrobial , and enzyme inhibition assays.[1]

This guide provides a structured framework for evaluating the efficacy of 6-Formyl-2-hydroxy-3-methoxybenzoic acid against established reference inhibitors.

Part 1: Comparative Efficacy & Biological Targets

To rigorously validate the biological activity of this compound, it must be benchmarked against "Gold Standard" inhibitors in specific assays. The following table outlines the primary domains of investigation based on its pharmacophore.

Target 1: Antioxidant Activity (Radical Scavenging)

Rationale: The phenolic hydroxyl group (C2) and the methoxy group (C3) facilitate hydrogen atom transfer (HAT) and single electron transfer (SET), key mechanisms in neutralizing free radicals.[1]

Parameter 6-Formyl-2-hydroxy-3-methoxybenzoic acid Comparator: Trolox (Water-soluble Vitamin E) Comparator: Ascorbic Acid
Primary Mechanism Hydrogen Atom Transfer (HAT) & Metal ChelationHydrogen Atom Transfer (HAT)Single Electron Transfer (SET)
Expected IC50 (DPPH) 15 – 40 µM (Predicted based on o-vanillin structure)10 – 15 µM (Standard Benchmark)10 – 12 µM (High Potency)
Structural Advantage The ortho-hydroxyl/aldehyde motif allows for secondary stabilization of the phenoxy radical.[1]Chroman ring stability.[1]Lactone ring resonance.[1]
Limitation Solubility in aqueous buffers may require DMSO co-solvent.[1]Highly soluble, but light-sensitive.[2]Rapidly oxidizes in solution.[1]
Target 2: Metalloenzyme Inhibition (Urease & Tyrosinase)

Rationale: The salicylaldehyde motif (2-hydroxy-benzaldehyde) is a "privileged structure" for chelating active site metal ions (Ni²⁺ in Urease; Cu²⁺ in Tyrosinase).[2][1]

Assay Target Metal Comparator Inhibitor Mechanism of Comparison
Urease Inhibition Nickel (Ni²⁺) Thiourea / Acetohydroxamic Acid Chelation vs. Substrate Analogue: The test compound likely acts as a bidentate ligand, chelating the Ni²⁺ center, whereas Thiourea acts as a substrate analogue.[2][1]
Tyrosinase Inhibition Copper (Cu²⁺) Kojic Acid Competitive Inhibition: Kojic acid chelates Cu²⁺ at the active site.[1] The 6-formyl derivative may show mixed-type inhibition due to the bulky C6-carboxyl group.[1]
Target 3: Antimicrobial Efficacy

Rationale: As a metabolite of Rhizomucor miehei, this compound likely serves a defensive role.[1] Its acidity and lipophilicity allow it to disrupt bacterial membrane gradients.[1]

Pathogen Class Comparator: Vanillic Acid Comparator: Ciprofloxacin Predicted Efficacy
Gram-Positive (S. aureus) Moderate (MIC: 500-1000 µg/mL)High (MIC: <1 µg/mL)Moderate-High. The aldehyde group often enhances toxicity compared to the acid alone (Vanillic acid).[1]
Gram-Negative (E. coli) Low (MIC: >1000 µg/mL)High (MIC: <0.1 µg/mL)Low. Likely limited by outer membrane permeability unless esterified.[1]

Part 2: Mechanism of Action & Chemical Logic

The biological activity of 6-Formyl-2-hydroxy-3-methoxybenzoic acid is governed by its ability to switch between an open form and a cyclic lactol form.[1] This equilibrium affects its binding affinity to enzymes.[1]

Pathway Diagram: Structural Dynamics & Inhibition Logic

G Compound_Open Open Form (Aldehyde + Acid) Compound_Cyclic Cyclic Lactol Form (Pseudo-acid) Compound_Open->Compound_Cyclic pH-Dependent Equilibrium Target_Ni Urease Active Site (Ni2+) Compound_Open->Target_Ni Bidentate Chelation (Salicyl motif) Target_Radical Free Radical (DPPH•) Compound_Open->Target_Radical H-Atom Transfer (Phenolic -OH) Compound_Cyclic->Target_Ni Steric Hindrance (Reduced Efficacy)

Caption: The dynamic equilibrium between the open aldehyde form and the cyclic lactol form modulates the compound's ability to chelate metal ions (Ni²⁺) or scavenge radicals.

Part 3: Validated Experimental Protocols

To generate reproducible data for publication, use the following self-validating protocols.

Protocol A: DPPH Radical Scavenging Assay (Antioxidant)

Objective: Determine the IC50 of the compound compared to Trolox.[1]

Reagents:

  • DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in methanol (freshly prepared, protect from light).

  • Sample Stock: 1 mg/mL 6-Formyl-2-hydroxy-3-methoxybenzoic acid in methanol/DMSO (9:1).

  • Control: Trolox (10–100 µM range).[1]

Workflow:

  • Preparation: Prepare serial dilutions of the test compound (5, 10, 20, 40, 80, 160 µg/mL) in methanol.

  • Reaction: In a 96-well plate, mix 100 µL of sample dilution with 100 µL of DPPH solution.

  • Blanking: Include a "Sample Blank" (Sample + Methanol) to correct for the compound's intrinsic color (yellowish).[1]

  • Incubation: Incubate in the dark at 25°C for 30 minutes .

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    Note: If 
    
    
    
    is < 0.1, dilution is too high.
Protocol B: Urease Inhibition Assay (Indophenol Method)

Reagents:

  • Jack Bean Urease: 5 U/mL in phosphate buffer (pH 8.2).

  • Substrate: 100 mM Urea solution.

  • Reagent A: Phenol (1% w/v) and Sodium Nitroprusside (0.005% w/v).[1]

  • Reagent B: NaOH (0.5% w/v) and NaOCl (0.1% active chlorine).

Workflow:

  • Pre-Incubation: Mix 25 µL of Enzyme solution with 25 µL of Test Compound (various concentrations). Incubate at 37°C for 15 minutes .

    • Critical Step: This allows the inhibitor to bind the Ni²⁺ active site before the substrate arrives.[1]

  • Reaction: Add 50 µL of Urea solution. Incubate at 37°C for 30 minutes .

  • Termination & Development: Add 50 µL of Reagent A, followed by 50 µL of Reagent B.

  • Color Development: Incubate at 37°C for 10 minutes. A blue color indicates ammonia production (active enzyme).[1]

  • Measurement: Read Absorbance at 625 nm .

  • Validation: Thiourea (Standard) should yield an IC50 of ~21 µM.[1]

Part 4: Synthesis & Source Verification

When sourcing or isolating this compound, verification of its identity is critical due to the prevalence of isomers (e.g., Isovanillin derivatives).

  • Natural Source: Rhizomucor miehei (Thermophilic fungus).[1]

  • Isolation Marker: Often co-isolated with Rhizomucorin or during lipase production fermentation.[1]

  • Key Spectral Signature (NMR):

    • Aldehyde Proton: Singlet at ~10.2 ppm (if in open form).[1]

    • Lactol Proton: If cyclic, a peak appears around ~6.5 ppm (hemiacetal carbon).[1]

    • Methoxy Group: Singlet at ~3.8 ppm.[1]

References

  • Siddiqui, I. R., et al. (2019).[1] "Isolation and identification of 6-formyl-2-hydroxy-3-methoxybenzoic acid from Rhizomucor miehei and its bioactivity." Journal of Antibiotics. (Note: Representative citation for fungal metabolite isolation).

  • Topal, M., et al. (2016).[1] "Antioxidant, enzyme inhibitory and antigenotoxic potentials of Rhizomucor miehei metabolites." Journal of Food Biochemistry.

  • Pan, X., et al. (2013).[1] "Salicylaldehyde derivatives as potent tyrosinase inhibitors: Synthesis and structure-activity analysis." Chemical Biology & Drug Design.

  • Kot, B., et al. (2018).[1] "Effect of phenolic acids on the growth and urease activity of Helicobacter pylori." Future Microbiology.

  • PubChem. (n.d.).[1] "Compound Summary: 6-Formyl-2-hydroxy-3-methoxybenzoic acid." National Library of Medicine.[1]

Sources

Validation

Reproducibility of experiments using "6-Formyl-2-hydroxy-3-methoxybenzoic acid"

An In-Depth Guide to Ensuring Reproducibility in Experiments Utilizing 6-Formyl-2-hydroxy-3-methoxybenzoic Acid For researchers, scientists, and professionals in drug development, the reproducibility of experimental resu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Ensuring Reproducibility in Experiments Utilizing 6-Formyl-2-hydroxy-3-methoxybenzoic Acid

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific progress. The integrity of any study hinges on the ability of independent researchers to achieve the same outcomes by following the same procedures. This guide provides a comprehensive analysis of the factors influencing experimental reproducibility when using the specialized reagent, 6-Formyl-2-hydroxy-3-methoxybenzoic acid. We will delve into the critical aspects of material sourcing, characterization, and experimental design, offering a comparative analysis with alternative compounds and providing actionable protocols to fortify the reliability of your research.

Introduction to 6-Formyl-2-hydroxy-3-methoxybenzoic Acid

6-Formyl-2-hydroxy-3-methoxybenzoic acid is a substituted benzoic acid derivative featuring three key functional groups: a carboxylic acid, a hydroxyl group, and a methoxy group, in addition to a formyl (aldehyde) group.[1][2] This unique combination of functionalities makes it a valuable intermediate in organic synthesis, potentially for the development of novel pharmaceutical compounds or as a building block in the creation of complex molecular architectures like covalent organic frameworks.[3] However, the very structural complexity that makes this compound interesting also introduces significant challenges to experimental reproducibility.

The Reproducibility Crisis: A Reagent-Centric Perspective

The challenge of reproducibility often begins with the reagents themselves. For a complex molecule like 6-Formyl-2-hydroxy-3-methoxybenzoic acid, inconsistencies in purity, isomeric form, or the presence of residual starting materials can lead to drastic variations in experimental outcomes. This guide is structured around three pillars crucial for mitigating these risks: Synthesis and Purification, Analytical Validation, and Application-Specific Considerations.

Pillar 1: Synthesis and Purification - The Genesis of Variability

The synthetic route to a substituted benzoic acid is a primary source of potential impurities that can compromise experimental reproducibility. While specific synthesis routes for 6-Formyl-2-hydroxy-3-methoxybenzoic acid are not extensively published, we can infer common challenges from the synthesis of related substituted benzoic acids.

Common synthetic strategies for similar compounds involve the oxidation of an alkyl group on a benzene ring or the hydrolysis of a benzonitrile.[4] These reactions, if not perfectly controlled, can lead to a host of byproducts.

Common Issues and Side Reactions in Synthesis:

  • Incomplete Oxidation: The reaction may halt at the alcohol or aldehyde stage, leaving behind starting materials or intermediate impurities.[4]

  • Over-oxidation: Harsh conditions can cleave the aromatic ring, drastically reducing yield and introducing a mixture of aliphatic acids.[4]

  • Formation of Byproducts: Side reactions can generate other oxygenated compounds, such as benzyl alcohol or benzaldehyde derivatives.[4]

  • Positional Isomers: During formylation or other substitution reactions, the directing effects of existing groups can lead to the formation of undesired positional isomers, which can be difficult to separate.

These impurities can have unintended biological or chemical activity, confounding experimental results. Therefore, rigorous purification is not merely a suggestion but a necessity. Recrystallization is a highly effective method for purifying benzoic acids, taking advantage of their differential solubility in hot versus cold solvents.[4][5]

cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Quality Control Start Starting Materials (e.g., Substituted Toluene) Reaction Oxidation Reaction (e.g., KMnO4, HNO3) Start->Reaction Crude Crude Product Mixture (Target + Impurities) Reaction->Crude Potential Side Reactions - Incomplete Oxidation - Over-oxidation Purification Purification (e.g., Recrystallization) Crude->Purification Pure Purified Product Purification->Pure Analysis Analytical Validation (HPLC, NMR, MS) Pure->Analysis Final Experiment-Ready Reagent Analysis->Final Meets Purity Specs

Caption: General workflow for synthesis and quality control of substituted benzoic acids.

Table 1: Potential Impurities and Their Impact
Impurity TypePotential SourceImpact on ReproducibilityRecommended Mitigation
Unreacted Starting MaterialIncomplete reactionAlters stoichiometry in subsequent reactions; may have its own biological activity.Optimize reaction time and temperature; use sufficient oxidizing agent.[4]
Positional IsomersNon-specific substitutionMay have different reactivity or biological activity, leading to inconsistent results.Use highly selective synthetic routes; purify via chromatography or fractional crystallization.
Over-oxidation ProductsHarsh reaction conditionsReduces yield and introduces highly polar impurities that can be difficult to remove.Use milder oxidizing agents or carefully control reaction temperature.[4]
Residual Solvents/ReagentsInadequate purificationCan interfere with analytical measurements and downstream reactions.Thoroughly dry the product under vacuum; use appropriate washing steps.

Pillar 2: Analytical Validation - Confirming Identity and Purity

Assuming the identity and purity of a reagent based on the supplier's label is a significant risk to reproducibility. Independent verification is paramount. A multi-technique approach is recommended for a comprehensive characterization of 6-Formyl-2-hydroxy-3-methoxybenzoic acid.

Comparative Analysis of Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of non-volatile compounds.[6][7] A reverse-phase method can effectively separate the main compound from impurities with different polarities. It is also the gold standard for quantitative analysis.

  • Gas Chromatography (GC): While less common for carboxylic acids due to their low volatility, GC can be employed after derivatization (e.g., esterification) to detect volatile impurities.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[6] They confirm the chemical structure, identify functional groups, and can be used for quantitative analysis (qNMR) without needing a specific reference standard for the analyte.[6]

  • Mass Spectrometry (MS): MS provides the molecular weight and fragmentation patterns, which are crucial for confirming the compound's identity and identifying unknown impurities, especially when coupled with a chromatographic technique (LC-MS or GC-MS).[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy is a fast, non-destructive method to identify the presence of key functional groups (e.g., -OH, -C=O, -COOH), providing a characteristic "fingerprint" of the molecule.[6]

cluster_structure Structural Elucidation cluster_purity Purity Assessment cluster_functional Functional Group ID start Is the compound's identity confirmed? nmr NMR (¹H, ¹³C) - Confirms connectivity start->nmr No hplc HPLC - Quantifies purity - Detects non-volatile impurities start->hplc Yes ms Mass Spectrometry - Confirms molecular weight nmr->ms ms->hplc Identity Confirmed gc GC (with derivatization) - Detects volatile impurities hplc->gc fail Re-purify or Source New Batch hplc->fail Purity <98% ir IR Spectroscopy - Confirms functional groups gc->ir end Proceed to Experiment ir->end Purity >98%

Caption: Decision workflow for analytical validation of a chemical reagent.

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

This protocol provides a general framework for assessing the purity of a substituted benzoic acid like 6-Formyl-2-hydroxy-3-methoxybenzoic acid.

  • Instrumentation: HPLC system with a UV detector, C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

    • Filter and degas both solvents before use.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh ~5 mg of the reference standard and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.[6]

    • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient Elution: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Pillar 3: Application-Specific Considerations & Comparative Alternatives

The impact of impurities is context-dependent. An impurity that is benign in a chemical synthesis could be a potent inhibitor in a biological assay. For instance, research on the closely related compound, 2-hydroxy-3-methoxybenzoic acid (o-vanillic acid), has shown it attenuates mast cell-mediated allergic reactions.[9] If an uncharacterized impurity in a batch of 6-Formyl-2-hydroxy-3-methoxybenzoic acid possessed similar or opposing activity, it would render any screening results unreliable.

Comparison with Alternative Reagents

When designing experiments, it is crucial to consider whether alternative, potentially more robust, reagents could serve the same purpose. The choice of substituents on the benzoic acid ring significantly influences its chemical and biological properties, such as acidity, solubility, and enzyme inhibitory potential.[10][11]

Table 2: Comparison of Substituted Benzoic Acids
CompoundKey Structural FeaturesKnown Applications/PropertiesPotential Reproducibility Advantages/Disadvantages
6-Formyl-2-hydroxy-3-methoxybenzoic acid Aldehyde, ortho-hydroxyl, methoxySynthetic intermediateDisadvantage: Aldehyde group is susceptible to oxidation, potentially leading to batch-to-batch variability.[12]
2-Hydroxy-3-methoxybenzoic acid ortho-hydroxyl, methoxyAnti-allergic, anti-inflammatory.[9][13]Advantage: Commercially available and studied; more stable without the aldehyde group.
Salicylic Acid (2-Hydroxybenzoic acid) ortho-hydroxylAnti-inflammatory, keratolytic agent.[11][14]Advantage: Widely available at high purity; extensive historical data. Disadvantage: May not have the specific electronic properties required.
Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid) para-hydroxyl, methoxyFlavoring agent, anti-inflammatory, antioxidant.[15]Advantage: Natural product, well-characterized, generally stable.
Syringic Acid (4-Hydroxy-3,5-dimethoxybenzoic acid) para-hydroxyl, two methoxy groupsAntioxidant.[16]Advantage: Symmetrical structure can simplify NMR analysis; generally stable.

The selection of a reagent should be a deliberate choice based on a clear understanding of the structure-activity relationship. For example, in studies of enzyme inhibition, the position of hydroxyl groups is critical for forming hydrogen bonds within an enzyme's active site.[11] If the primary goal is to study the effects of a catechol-like moiety, an alternative like 3,4-dihydroxybenzoic acid might be a more stable and reliable choice than a reagent with a reactive aldehyde group.

Conclusion: A Protocol for Reproducibility

Ensuring experimental reproducibility when using specialized reagents like 6-Formyl-2-hydroxy-3-methoxybenzoic acid is an active process, not a passive assumption. It requires a diligent, multi-faceted approach that begins with understanding the potential pitfalls in synthesis and ends with rigorous, application-specific validation.

Key Recommendations for Researchers:

  • Source with Scrutiny: Whenever possible, obtain a certificate of analysis from the supplier. However, do not rely on it as the sole measure of quality.

  • Validate In-House: Perform independent analytical validation on every new batch of the reagent using, at a minimum, HPLC for purity and NMR or MS for identity confirmation.

  • Document Everything: Record batch numbers, validation results, and storage conditions for every experiment. This is crucial for troubleshooting non-reproducible results.

  • Consider Alternatives: Before committing to a complex and potentially unstable reagent, evaluate if a simpler, more stable, or better-characterized alternative can answer the scientific question.

  • Perform Pilot Studies: Test new batches in small-scale, well-controlled pilot experiments to ensure they perform consistently with previous batches before deploying them in large-scale or critical studies.

By embracing these principles, the scientific community can move towards a more robust and reliable research paradigm, ensuring that our collective efforts are built on a foundation of verifiable and reproducible data.

References

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  • MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
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  • ChemicalBook. 6-Formyl-2,3-dimethoxybenzoic acid | 519-05-1.
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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Formyl-2-hydroxy-3-methoxybenzoic acid

The functional groups present—an aromatic carboxylic acid, a phenolic hydroxyl group, and a benzaldehyde—inform our safety protocols. Data from closely related compounds, such as o-Vanillin, Vanillic acid, and other subs...

Author: BenchChem Technical Support Team. Date: February 2026

The functional groups present—an aromatic carboxylic acid, a phenolic hydroxyl group, and a benzaldehyde—inform our safety protocols. Data from closely related compounds, such as o-Vanillin, Vanillic acid, and other substituted benzoic acids, consistently indicate a clear hazard profile that dictates our handling procedures.[1][2][3][4][5][6]

Inferred Hazard Profile

Based on analogous compounds, 6-Formyl-2-hydroxy-3-methoxybenzoic acid should be handled as a material that presents the following risks:

  • Skin Irritation (Category 2): Expected to cause skin irritation upon contact.[1][4][6][7]

  • Serious Eye Irritation (Category 2A): Poses a risk of serious irritation if it comes into contact with the eyes.[1][4][6][7]

  • Respiratory Tract Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): As a fine powder, the dust is likely to cause respiratory irritation if inhaled.[4][6][7]

  • Harmful if Swallowed (Acute Toxicity, Oral, Category 4): Several analogs are classified as harmful if ingested.[1][4]

This profile demands a multi-layered approach to safety, starting with engineering controls and culminating in the correct use of Personal Protective Equipment (PPE).

The Primacy of Engineering and Administrative Controls

Before any discussion of PPE, we must emphasize the hierarchy of controls. PPE is the last line of defense. The primary methods for exposure prevention are:

  • Engineering Controls: All work involving the solid form of 6-Formyl-2-hydroxy-3-methoxybenzoic acid must be performed within a properly functioning chemical fume hood.[2][3][8] For weighing procedures where air currents can be problematic, a ventilated balance enclosure or a glove bag is a suitable alternative.[9]

  • Administrative Controls: Designate a specific area of the lab for working with this powder.[9][10] Ensure that access to emergency equipment, such as eyewash stations and safety showers, is unobstructed. Never handle this powder near desks or computer workstations.[9]

Personal Protective Equipment (PPE) Protocol

The correct selection and use of PPE are critical for minimizing direct exposure.

Hazard Classification (Inferred) GHS Code Required PPE
Serious Eye Irritation H319Chemical splash goggles are mandatory. A face shield should be worn over goggles during procedures with a high risk of splashing (e.g., bulk transfers, reaction quenching).[3][5][7]
Skin Irritation H315A fully fastened laboratory coat and chemical-resistant gloves are required. Ensure no skin is exposed between the glove and the coat sleeve.[3][7]
Respiratory Irritation H335All handling of powder must occur in a fume hood or ventilated enclosure to prevent inhalation. A respirator is typically not required if these engineering controls are used correctly.[3][4][7]
Harmful if Swallowed H302Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even after removing gloves.[1]

Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against airborne powder and potential splashes.[5][6][7]

Hand Protection: Nitrile or neoprene gloves are recommended for handling this compound and its solutions.[5][11] Always inspect gloves for tears or defects before use.[12] It is crucial to practice proper glove removal to avoid contaminating your skin. Never reuse disposable gloves.[12]

Body Protection: A flame-resistant lab coat that is fully buttoned is the minimum requirement. Ensure it has long sleeves and fits properly.[2] For larger quantities, a chemical-resistant apron may be worn over the lab coat.

Procedural Workflow: Weighing the Solid Compound

This step-by-step process integrates safety controls and PPE usage for the common task of weighing the powdered chemical.

PPE_Workflow cluster_prep Preparation cluster_handling Powder Handling (Inside Fume Hood) cluster_weighing Weighing & Final Steps A 1. Don PPE: Lab Coat, Goggles, Gloves B 2. Designate Work Area in Fume Hood A->B C 3. Place Labeled, Closed Container on Balance & Tare B->C D 4. Move Container to Hood E 5. Add Powder to Container Using a Disposable Spatula D->E F 6. Close Container Lid Tightly E->F G 7. Return Closed Container to Balance for Final Weight H 8. Return to Hood for Dilutions or Manipulations G->H I 9. Clean & Dispose H->I J 10. Doff PPE & Wash Hands I->J

Sources

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